molecular formula C15H17N7O4S4 B601307 S-Methyl Cefmetazole CAS No. 68576-47-6

S-Methyl Cefmetazole

Katalognummer: B601307
CAS-Nummer: 68576-47-6
Molekulargewicht: 487.6
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-Methyl Cefmetazole is a chemical derivative of Cefmetazole, a broad-spectrum cephamycin antibiotic classified among the second-generation cephalosporins . As such, it is of significant interest in pharmaceutical and antimicrobial research for studying the structure-activity relationships of beta-lactam antibiotics. Researchers utilize this compound to investigate modifications to the core cephamycin structure, which can influence its interaction with bacterial penicillin-binding proteins (PBPs) and its stability against beta-lactamase enzymes . The structure of Cefmetazole includes an N-methylthiotetrazole (NMTT) side chain, a feature shared by several important cephalosporins . Investigations into derivatives like this compound can provide valuable insights into the biochemical consequences of this group, including its documented role in causing hypoprothrombinemia and a disulfiram-like reaction with ethanol, due to the inhibition of vitamin K epoxide reductase and aldehyde dehydrogenase, respectively . This makes the compound a relevant reference standard in toxicological studies and during the analytical method development, validation, and quality control stages of drug development to understand and mitigate adverse effects . Its primary research applications are therefore centered on antimicrobial development, analytical chemistry as a reference standard, and investigations into the metabolic and safety profiles of cephalosporin antibiotics .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methylsulfanyl-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O4S4/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKWCPOCBYWASE-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of S-Methyl Cefmetazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of S-Methyl Cefmetazole , a critical process-related impurity and structural analog of the cephamycin antibiotic Cefmetazole.[1]

Executive Summary

This compound (CAS 68576-47-6) is the 7-ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-methylthio analog of Cefmetazole.[1][2][3] Unlike the parent drug, which possesses a 7-

-methoxy group characteristic of cephamycins, this impurity features a sulfur substitution at the C-7 position.[1] This single atomic replacement (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) significantly alters the physicochemical profile, particularly lipophilicity and oxidative stability, necessitating rigorous control during Active Pharmaceutical Ingredient (API) manufacturing.[1][2]

This guide details the structural identity, thermodynamic properties, and analytical strategies required to isolate and quantify this impurity in compliance with ICH Q3A(R2) guidelines.

Chemical Identity & Structural Analysis[2][5]

The core structural distinction lies at the cephem nucleus. While Cefmetazole relies on the electron-donating 7-methoxy group for


-lactamase resistance, this compound substitutes this with a methylthio group.[1][2]
Nomenclature and Identification[1][2][3][6]
  • Common Name: this compound[1][2][3][4]

  • Chemical Name (IUPAC): (6R,7S)-7-[[2-(Cyanomethylsulfanyl)acetyl]amino]-7-(methylsulfanyl)-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1][2]

  • CAS Registry Number: 68576-47-6[1][2][3][5]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 487.6 g/mol (Parent Cefmetazole: 471.5 g/mol )[1][2][3]

Structural Comparison Logic

The shift from Oxygen (3.[1]5) to Sulfur (2.[1][2]5) in electronegativity at the C-7ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 position reduces the polarization of the 

-lactam carbonyl, potentially altering the reactivity of the ring.[1] Furthermore, the larger van der Waals radius of sulfur increases steric bulk near the catalytic center of target Penicillin-Binding Proteins (PBPs).[1][6][2]

StructureComparison Parent Cefmetazole (Parent) C7-Substituent: -OCH3 MW: 471.5 Diff Atomic Substitution O → S (+16 Da) Parent->Diff Impurity Formation Impurity This compound C7-Substituent: -SCH3 MW: 487.6 Lipophilicity Increased LogP (Hydrophobic Shift) Impurity->Lipophilicity Reactivity Oxidative Liability (Sulfoxide Formation) Impurity->Reactivity Diff->Impurity Retention HPLC Retention (RT > Parent) Lipophilicity->Retention Analytical Impact

Figure 1: Structural relationship and physicochemical consequences of the O-to-S substitution at C-7.[1][2]

Physicochemical Profile

The replacement of the methoxy group with a methylthio group imparts distinct thermodynamic behaviors.

Solubility and Lipophilicity

This compound exhibits lower aqueous solubility and higher lipophilicity compared to Cefmetazole.[1] This is driven by the lower polarity of the C-S bond relative to the C-O bond.

PropertyCefmetazole (Parent)This compoundImpact on Development
LogP (Predicted) ~0.3 - 0.5~0.9 - 1.2Late elution in Reverse Phase HPLC.[1][2]
Water Solubility Soluble (as Sodium salt)ReducedPotential precipitation in concentrated formulations.[1][2]
pKa (COOH) ~2.1~2.1Similar acidic profile; salt formation remains viable.[1][2]
H-Bond Acceptors 98Reduced interaction with solvent water.[1][2]
Stability and Degradation

The thioether moiety at C-7 introduces a specific oxidative liability.[1][2] Unlike the ether linkage (-OMe) which is oxidatively robust, the thioether (-SMe) can be oxidized to the sulfoxide (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) or sulfone (

) under stress conditions (peroxide, light).[1][2]
  • Hydrolysis: The ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -lactam ring remains the primary site of hydrolytic instability, comparable to the parent.
    
  • Thermal: The C-7 S-Me group is thermally stable but may increase the propensity for C-7 epimerization due to the sulfur's ability to stabilize adjacent carbanions (d-orbital participation).[1][2]

Origin and Synthetic Pathway[1][2][9][10][11][12]

Understanding the origin is crucial for process control. This compound is a Process-Related Impurity .[1][2]

Mechanism: The impurity typically arises during the 7-ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-methoxylation step .[1][2] In the standard synthesis, a 7-amino-cephalosporin intermediate is treated with a base (e.g., Lithium methoxide) and a halogenating agent (e.g., tert-butyl hypochlorite) in Methanol.[1][2]
  • Root Cause: If Methanethiol (

    
    ) or thiomethoxide ions (
    
    
    
    ) are present—either as impurities in reagents or generated via degradation of the C-3 methyl-tetrazole-thiol side chain—they compete with the methoxide ion for the acylimine intermediate.[1][2]
  • Result: Nucleophilic attack by

    
     instead of 
    
    
    
    yields the S-Methyl analog.[1][2]

Analytical Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

Because this compound is more lipophilic, it elutes after the main Cefmetazole peak in standard Reverse-Phase (RP) systems.[1][2]

Recommended Method Parameters:

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).[1][6][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (or Phosphate Buffer pH 3.0).[1][2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 25 minutes.

  • Detection: UV at 254 nm.

  • Relative Retention Time (RRT):

    • Cefmetazole: 1.00[6]

    • This compound: ~1.20 - 1.35 (System dependent).[1][2]

Mass Spectrometry (LC-MS)

Differentiation from the parent is definitive via Mass Spectrometry due to the specific mass shift.[1][2]

  • Parent [M+H]+: m/z 472.[1][2]

  • Impurity [M+H]+: m/z 488 (+16 Da shift).[1]

  • Key Fragment: Loss of the C-7 side chain.[2] The core fragmentation pattern will differ at the cephem ring fragments due to the S-Me substitution.[1]

Experimental Workflow: Isolation & Identification

To validate this impurity, the following workflow is recommended for R&D groups:

AnalyticalWorkflow cluster_ID Structural Elucidation Sample Crude API Sample HPLC RP-HPLC (C18) Gradient Elution Sample->HPLC Peak Target Peak RRT ~1.25 HPLC->Peak Isolation MS HR-MS (ESI+) Target m/z 488.06 Peak->MS NMR 1H NMR (DMSO-d6) S-Me Singlet @ ~2.1 ppm (vs O-Me @ ~3.5 ppm) Peak->NMR

Figure 2: Analytical workflow for the isolation and confirmation of this compound.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 129010488, this compound.[1][6] Retrieved from [Link][1][2]

  • United States Pharmacopeia (USP). Cefmetazole Sodium Monograph - Impurity Profiling.[1][2][7] (General reference to pharmacopoeial standards for Cefmetazole impurities).

  • Pharmaffiliates. Cefmetazole and its Impurities: S-Methyl-cefmetazole Data Sheet. Retrieved from [Link][1][2]

Sources

The Biological Activity of Cefmetazole: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the ever-evolving landscape of antimicrobial resistance, a comprehensive understanding of established antibiotic agents is as crucial as the pursuit of novel therapeutics. Cefmetazole, a cephamycin antibiotic, represents a significant molecule in the beta-lactam class. Its unique structural features, including the 7-alpha-methoxy group, confer a distinct spectrum of activity and stability profile. This guide provides a deep dive into the biological activity of Cefmetazole, designed for researchers, scientists, and drug development professionals. It is intended to be a practical and scientifically rigorous resource, moving beyond a simple recitation of facts to explore the "why" behind its antimicrobial action and the methodologies used to characterize it. It is important to note that while the topic specifies "S-Methyl Cefmetazole," the vast body of scientific literature refers to the active compound as "Cefmetazole." This guide will use the commonly accepted nomenclature and address the chemical structure, including its methyl-containing moieties, in the relevant sections.

Molecular Profile and Structural Significance

Cefmetazole is a semi-synthetic cephamycin antibiotic, a subclass of cephalosporins distinguished by the presence of a methoxy group at the 7α position of the 7-aminocephalosporanic acid nucleus. This structural feature is pivotal to its biological activity.

Chemical Structure:

  • Core: 7-aminocephalosporanic acid

  • C-7 Acyl Side Chain: (Cyanomethylthio)acetamido group

  • C-7 Methoxy Group: 7α-methoxy group

  • C-3 Side Chain: (1-Methyl-1H-tetrazol-5-yl)thiomethyl group

The 7-alpha-methoxy group sterically hinders the approach of many beta-lactamase enzymes, affording Cefmetazole significant resistance to hydrolysis by these common resistance determinants.[1][2] The N-methylthiotetrazole (NMTT) side chain at the C-3 position has been associated with potential adverse effects, such as hypoprothrombinemia and a disulfiram-like reaction with ethanol.

Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)

Like all beta-lactam antibiotics, Cefmetazole exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This is achieved through the covalent acylation of essential enzymes known as penicillin-binding proteins (PBPs).[3] PBPs are transpeptidases that catalyze the cross-linking of peptidoglycan chains, a process vital for maintaining the structural integrity of the bacterial cell wall.[4] Inhibition of PBPs leads to the formation of a defective cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent death.

Cefmetazole Cefmetazole PBPs Penicillin-Binding Proteins (PBPs) Cefmetazole->PBPs Binds to and Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis and Bacterial Death PBPs->Cell_Lysis Inhibition Leads to Cell_Wall Stable Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall cluster_cell Bacterial Cell Cefmetazole_in Cefmetazole PBPs PBPs Cefmetazole_in->PBPs Inhibits Beta_Lactamase β-Lactamase Cefmetazole_in->Beta_Lactamase Hydrolysis (if susceptible enzyme) Efflux_Pump Efflux Pump Cefmetazole_in->Efflux_Pump Efflux Cefmetazole_out Cefmetazole Porin OmpF/OmpC Porin Channel Cefmetazole_out->Porin Porin->Cefmetazole_in Efflux_Pump->Cefmetazole_out

Caption: Mechanisms of Cefmetazole action and resistance.

In Vivo Efficacy and Pharmacodynamics

The in vivo efficacy of Cefmetazole has been demonstrated in various animal models of infection. The key pharmacodynamic parameter that correlates with the efficacy of Cefmetazole is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC).

Animal Models of Infection

Neutropenic Murine Thigh Infection Model: This model is widely used to evaluate the in vivo potency of antibiotics. [3]Mice are rendered neutropenic to minimize the contribution of the host immune system. The thigh is then infected with a specific bacterial strain, and the reduction in bacterial load after treatment with Cefmetazole is measured. [3] Sepsis Model (Cecal Ligation and Puncture - CLP): The CLP model mimics the polymicrobial nature of intra-abdominal sepsis. [3]The cecum is ligated and punctured, leading to the release of fecal contents into the peritoneum. The efficacy of Cefmetazole in improving survival and reducing bacterial dissemination is then assessed. [3] Pneumonia Model: In this model, a bacterial suspension is instilled directly into the lungs of rodents to establish a respiratory infection. [3]The effectiveness of Cefmetazole is determined by measuring the reduction in bacterial counts in the lungs following treatment. [3]

Pharmacokinetic/Pharmacodynamic (PK/PD) Target

For beta-lactam antibiotics like Cefmetazole, time-dependent killing is characteristic. The primary PK/PD index predictive of a successful clinical outcome is the %fT>MIC. For serious infections, a target of 40-70% fT>MIC is often sought.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to characterize the biological activity of Cefmetazole.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Cefmetazole Stock Solution:

  • Accurately weigh a sufficient amount of Cefmetazole analytical standard.
  • Dissolve in a suitable solvent (e.g., sterile distilled water or an appropriate buffer) to create a high-concentration stock solution (e.g., 1024 µg/mL).
  • Sterilize the stock solution by filtration through a 0.22 µm filter.

2. Preparation of Microtiter Plates:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the Cefmetazole stock solution in cation-adjusted Mueller-Hinton broth (CAMHB).
  • The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.06 µg/mL.
  • Include a growth control well (broth only) and a sterility control well (uninoculated broth).

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial suspension to each well (except the sterility control), resulting in a final volume of 100 µL.
  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

5. Reading the MIC:

  • The MIC is the lowest concentration of Cefmetazole that completely inhibits visible bacterial growth.

start [label="Start"]; stock [label="Prepare Cefmetazole\nStock Solution"]; dilute [label="Serial Dilutions\nin 96-well Plate"]; inoculum [label="Prepare Bacterial\nInoculum (0.5 McFarland)"]; inoculate [label="Inoculate Plate with\nBacterial Suspension"]; incubate [label="Incubate Plate\n(35°C, 16-20h)"]; read [label="Read MIC\n(Lowest concentration with\nno visible growth)"]; end [label="End"];

start -> stock -> dilute -> inoculate; inoculum -> inoculate; inoculate -> incubate -> read -> end; }

Caption: Workflow for MIC determination.

Time-Kill Kinetics Assay

This assay provides insights into the bactericidal or bacteriostatic activity of Cefmetazole over time.

1. Preparation of Bacterial Culture:

  • Grow the test organism in CAMHB to the mid-logarithmic phase.
  • Dilute the culture in fresh, pre-warmed CAMHB to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

2. Exposure to Cefmetazole:

  • Add Cefmetazole to the bacterial cultures at concentrations corresponding to various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).
  • Include a growth control culture without any antibiotic.

3. Sampling:

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

4. Viable Cell Counting:

  • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
  • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto non-selective agar plates (e.g., Tryptic Soy Agar).

5. Incubation and Colony Counting:

  • Incubate the plates at 35 ± 2°C for 18-24 hours.
  • Count the number of colonies on the plates to determine the CFU/mL at each time point.

6. Data Analysis:

  • Plot the log₁₀ CFU/mL versus time for each Cefmetazole concentration and the growth control.
  • A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) from the initial inoculum. A bacteriostatic effect is characterized by a <3-log₁₀ reduction in CFU/mL.

start [label="Start"]; culture [label="Prepare Log-Phase\nBacterial Culture"]; add_drug [label="Add Cefmetazole at\nVarious MIC Multiples"]; sample [label="Sample at Predetermined\nTime Points"]; dilute_plate [label="Serially Dilute and\nPlate Samples"]; incubate_count [label="Incubate Plates and\nCount Colonies (CFU/mL)"]; plot [label="Plot Time-Kill Curves\n(log10 CFU/mL vs. Time)"]; end [label="End"];

start -> culture -> add_drug -> sample -> dilute_plate -> incubate_count -> plot -> end; }

Caption: Workflow for time-kill kinetics assay.

Clinical Applications and Future Perspectives

Cefmetazole has been used clinically for the treatment of various infections, including urinary tract infections, skin and soft tissue infections, and intra-abdominal infections. [5]Its stability against many β-lactamases has led to its consideration as a carbapenem-sparing agent for infections caused by ESBL-producing Enterobacterales. [6]As antimicrobial resistance continues to be a major global health threat, a thorough understanding of the biological activity of established agents like Cefmetazole is essential for optimizing their use and preserving their efficacy for future generations. Further research into combination therapies and novel drug delivery systems may expand the clinical utility of this important cephamycin.

References

  • Mochizuki, H., et al. (1982). Cephalosporins IV. Synthesis and structure-activity relationships of new 7 alpha-methoxy-7 beta-vinylenethioacetamido cephalosporins. The Journal of Antibiotics, 35(3), 321–328. [Link]

  • Ohya, S., et al. (1983). Effect of 7 alpha substitution of cephems on their beta-lactamase stability and affinity for penicillin-binding proteins in Morganella morganii. Antimicrobial Agents and Chemotherapy, 23(4), 522–525. [Link]

  • Nagano, N., et al. (1981). Structural requirements for antibacterial activity and beta-lactamase stability of 7 beta-arylmalonylamino-7 alpha-methoxy-1-oxacephems. The Journal of Antibiotics, 34(11), 1436–1445. [Link]

  • Hiraoka, M., et al. (1986). Synthesis and structure-activity relationships of a new series of cephalosporins, BMY-28142 and related compounds. The Journal of Antibiotics, 39(8), 1092–1107. [Link]

  • Matsumura, Y., et al. (2016). In vitro activities and detection performances of cefmetazole and flomoxef for extended-spectrum β-lactamase and plasmid-mediated AmpC β-lactamase-producing Enterobacteriaceae. Diagnostic Microbiology and Infectious Disease, 84(4), 322–327. [Link]

  • Brook, I. (1989). In-vitro susceptibility and in-vivo efficacy of antimicrobials in the treatment of intraabdominal sepsis in mice. The Journal of Antimicrobial Chemotherapy, 23(Suppl D), 71–77. [Link]

  • Yoshida, T., et al. (1981). Role of the 7 alpha-methoxy and side-chain carboxyl of moxalactam in beta-lactamase stability and antibacterial activity. Antimicrobial Agents and Chemotherapy, 19(1), 1–7. [Link]

  • Taylor & Francis. (n.d.). Cephamycin – Knowledge and References. [Link]

  • Yoshida, T., et al. (1981). Role of the 7 alpha-methoxy and side-chain carboxyl of moxalactam in beta-lactamase stability and antibacterial activity. Antimicrobial Agents and Chemotherapy, 19(1), 1-7. [Link]

  • Aldridge, K. E., et al. (1987). Activity of cefmetazole against anaerobic bacteria. Antimicrobial Agents and Chemotherapy, 31(12), 2010–2012. [Link]

  • Lv, C., et al. (2021). The synergistic Reduning and cefmetazole sodium treatment of severe pneumonia is mediated by the AhR-Src-STAT3 pathway. Journal of Thoracic Disease, 13(10), 5817–5833. [Link]

  • Appelbaum, P. C., et al. (1993). Susceptibilities of 428 gram-positive and -negative anaerobic bacteria to Bay y3118 compared with their susceptibilities to ciprofloxacin, clindamycin, metronidazole, piperacillin, piperacillin-tazobactam, and cefoxitin. Antimicrobial Agents and Chemotherapy, 37(9), 1944–1948. [Link]

  • de la Rosa, E. J., et al. (1983). Penicillin binding proteins: role in initiation of murein synthesis in Escherichia coli. Proceedings of the National Academy of Sciences of the United States of America, 80(21), 6571–6575. [Link]

  • Chambers, H. F., & Sachdeva, M. (1990). Interaction of cephalosporins with penicillin-binding proteins of methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 34(10), 1915–1919. [Link]

  • St. Denis, K., & Van Dessel, G. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 10, 843301. [Link]

  • Rodríguez-Tudela, J. L., et al. (2018). In vivo efficacy of enmetazobactam combined with cefepime in a murine pneumonia model induced by OXA-48-producing Klebsiella pneumoniae. Antimicrobial Agents and Chemotherapy, 62(12), e01556-18. [Link]

  • ImQuest BioSciences. (n.d.). In vivo Mouse Models of Bacterial Infection. [Link]

  • Takahashi, G., et al. (2022). Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice. Frontiers in Medicine, 9, 860555. [Link]

  • Kocaoglu, O., & Carlson, E. E. (2015). Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. Antimicrobial Agents and Chemotherapy, 59(9), 5406–5413. [Link]

  • Noble Life Sciences. (n.d.). Neutropenic Mouse Thigh Model of Infection. [Link]

  • ImQuest BioSciences. (n.d.). In vivo Mouse Models of Bacterial Infection. [Link]

  • Curtis, N. A., et al. (1979). Affinities of penicillins and cephalosporins for the penicillin-binding proteins of Escherichia coli K-12 and their antibacterial activity. Antimicrobial Agents and Chemotherapy, 16(5), 533–539. [Link]

  • Mai, S., et al. (2023). Assessing the effects of fluids and antibiotics in an acute murine model of sepsis: study protocol for the National Preclinical. F1000Research, 12, 497. [Link]

  • Johns Hopkins ABX Guide. (2018). Cefmetazole. [Link]

  • Zhang, X. Y., et al. (2011). [The clinical efficacy and safety of intravenous cefmetazole in treatment of 1522 patients with aspiration pneumonia]. Zhonghua Nei Ke Za Zhi, 50(4), 295–298. [Link]

  • ClinicalTrials.gov. (2018). A Prospective, Randomized, Double-Blind, Multicenter Study to Assess the Efficacy, Safety, and Tolerability of Ceftolozane/Tazobactam Compared With Meropenem in Adult Patients With Ventilated Nosocomial Pneumonia. [Link]

  • ResearchGate. (n.d.). MIC ranges, MIC 50 s, and MIC 90 s for anaerobic bacteria | Download Table. [Link]

  • Ito, R., et al. (2022). Cefmetazole Resistance Mechanism for Escherichia Coli Including ESBL-Producing Strains. Infection and Drug Resistance, 15, 5867–5878. [Link]

  • Rodríguez-Tudela, J. L., et al. (2024). In vivo efficacy of enmetazobactam combined with cefepime in a murine pneumonia model induced by OXA-48-producing Klebsiella pneumoniae. Microbiology Spectrum, 12(10), e01556-24. [Link]

  • ResearchGate. (2014). Studies on the biosynthetic pathways of clavulanic acid and cephamycin C in Streptomyces clavuligerus. [Link]

  • Tzouvelekis, L. S., et al. (2023). Resistance of Gram-Negative Bacteria to Cefepime-Enmetazobactam: A Systematic Review. Antibiotics, 12(8), 1285. [Link]

Sources

Discovery, Isolation, and Characterization of S-Methyl Cefmetazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cefmetazole is a highly potent, second-generation cephamycin antibiotic. Unlike standard cephalosporins, cephamycins are characterized by a 7


-methoxy group on the 

-lactam ring, a structural modification that confers exceptional steric hindrance against degradation by bacterial

-lactamases. However, during aggressive process chemistry or forced degradation, this critical 7

-methoxy group can undergo nucleophilic substitution, yielding S-Methyl Cefmetazole (Cefmetazole Impurity 4, CAS: 68576-47-6)[1].

This whitepaper provides an in-depth, self-validating methodological framework for the discovery, isolation, and structural elucidation of this compound. By combining preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with liquid chromatography tandem ion trap/time-of-flight mass spectrometry (LC-IT-TOF MS), researchers can achieve precise impurity profiling critical for ICH Q3A/Q3B compliance.

Mechanistic Origin & Chemical Biology

The discovery of this compound is rooted in the inherent chemical reactivity of the cephamycin core. The 7-position of the bicyclic


-lactam system is electronically sensitive. Under acidic stress or during the synthetic incorporation of side chains using thiol-based reagents, the 7

-methoxy group acts as a leaving group.

Causality of Formation: Protonation of the methoxy oxygen under acidic conditions facilitates its departure, generating a highly reactive, resonance-stabilized acyliminium ion intermediate. If methanethiol (or a related thiol source from degradation of the C-3 side chain) is present in the matrix, it rapidly attacks this intermediate. Because sulfur is a softer and more potent nucleophile than oxygen, the reaction thermodynamically favors the formation of the 7


-methylthio analog[2].

MechanisticPathway A Cefmetazole (7α-methoxy) B Acidic/Nucleophilic Stress A->B Activation C Acyliminium Ion Intermediate B->C - MeOH E This compound (7α-methylthio) C->E Nucleophilic Attack D Methanethiol Source D->E + CH3SH

Mechanistic pathway of this compound formation via acyliminium intermediate.

Quantitative Data & Structural Comparison

The substitution of an oxygen atom with a sulfur atom fundamentally alters the physicochemical profile of the molecule. Sulfur's larger atomic radius and lower electronegativity increase the lipophilicity of the impurity, which is the primary driver for its separation via RP-HPLC.

Table 1: Physicochemical and Analytical Comparison

ParameterCefmetazole Core APIThis compound (Impurity 4)
Molecular Formula C15H17N7O5S3C15H17N7O4S4
Exact Mass (Da) 471.53487.60
C-7 Substitution 7

-methoxy (-OCH3)
7

-methylthio (-SCH3)
Mass Shift (

m)
Baseline+16.07 Da
Relative Retention Time (RRT) 1.00~1.15 (More hydrophobic)
Key NMR Shift (

H)
~3.5 ppm (s, 3H, -OCH3)~2.2 ppm (s, 3H, -SCH3)

Self-Validating Isolation Protocol

To isolate this compound with high scientific integrity, the workflow must be self-validating—meaning every step contains an internal control that confirms the success of the previous action without requiring external assumptions.

Step 1: Forced Degradation (Stress Generation)
  • Methodology: Dissolve 100 mg of Cefmetazole sodium reference standard in 100 mL of 0.1 M HCl. Incubate the solution in a calibrated thermal chamber at 40°C for 24 hours.

  • Causality & Validation: Acidic stress is chosen specifically to protonate the methoxy group, forcing the generation of the acyliminium intermediate. The validation of this step is an immediate colorimetric shift or a preliminary TLC showing the depletion of the parent API spot, confirming that degradation has actively occurred.

Step 2: Preparative RP-HPLC Separation
  • Methodology: Inject the stressed sample onto a preparative C18 column (e.g., 20 mm × 250 mm, 5 µm). Utilize a mobile phase consisting of Ammonium Dihydrogen Phosphate buffer (pH 5.5) / Tetrahydrofuran (THF) / Methanol (730:12.5:300 v/v/v).

  • Causality & Validation: The pH 5.5 buffer is critical; it prevents the base-catalyzed hydrolysis of the sensitive

    
    -lactam ring during the chromatographic run. The THF/Methanol modifier provides the exact selectivity needed to resolve the lipophilic methylthio analog from the methoxy parent. The appearance of a distinct peak at RRT 1.15 validates the successful thermodynamic separation of the sulfur-substituted analog.
    
Step 3: Fraction Collection & Lyophilization
  • Methodology: Monitor the eluent via a UV-Vis diode array detector at 254 nm. Collect the fraction corresponding to RRT 1.15. Immediately snap-freeze the fraction in liquid nitrogen and lyophilize for 48 hours to yield a dry powder.

  • Causality & Validation: Lyophilization removes volatile organic solvents and water via sublimation rather than evaporation. This avoids thermal stress that could trigger secondary degradation (e.g.,

    
    -lactam ring opening). The recovery of a stable, off-white powder validates the non-destructive nature of the solvent removal.
    
Step 4: Structural Elucidation (LC-IT-TOF MS & 2D-NMR)
  • Methodology: Re-dissolve the powder in deuterated DMSO (DMSO-

    
    ) for NMR and a water/acetonitrile mix for LC-IT-TOF MS analysis[3].
    
  • Causality & Validation (The Ultimate Check): The protocol validates itself here. The MS must show an exact mass shift of +16 Da (Oxygen

    
     Sulfur). Concurrently, the 
    
    
    
    H-NMR spectrum must show the complete disappearance of the 3.5 ppm methoxy singlet and the emergence of a 2.2 ppm methylthio singlet. By integrating this 3H singlet against the 1H doublet of the C-6 proton on the
    
    
    -lactam core, the scientist mathematically proves both the identity and the high purity of the isolated this compound.

IsolationWorkflow N1 Forced Degradation N2 RP-HPLC Separation N1->N2 N3 Fraction Collection N2->N3 N4 LC-IT-TOF MS (Mass Shift) N3->N4 N5 2D-NMR (Shift Analysis) N3->N5

Self-validating isolation and structural elucidation workflow for Impurity 4.

Conclusion

The isolation of this compound highlights the intricate balance of stability and reactivity inherent to cephamycin antibiotics. By leveraging the predictable chemistry of the acyliminium intermediate and employing a self-validating analytical workflow, researchers can confidently isolate, quantify, and characterize this critical impurity, ensuring the safety and efficacy of the final pharmaceutical product.

References

  • PubChem. "this compound (CID 129010488) - Structure, Chemical Names, Physical and Chemical Properties." National Center for Biotechnology Information, U.S. National Library of Medicine.[Link]

  • Applegate, H. E., et al. "Synthesis of 2-, 4-, and 7-methylthio-substituted cephalosporins." The Journal of Organic Chemistry 44.5 (1979): 811-818.[Link]

  • Liu, Y., et al. "Analysis of the polymerized impurities in cefmetazole sodium based on novel separation principle by liquid chromatography tandem ion trap/time-of-flight mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis (2022).[Link]

Sources

Methodological & Application

Application Note and Protocol: A Stability-Indicating HPLC Method for the Quantification of S-Methyl Cefmetazole

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step guide for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of S-Methyl Cefmetazole. The protocol is designed for researchers, scientists, and drug development professionals, offering a robust and reliable analytical procedure. The method is grounded in established pharmacopeial standards and adheres to the principles of the International Council for Harmonisation (ICH) guidelines for analytical method validation.

Introduction

Cefmetazole is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various bacteria.[1] this compound is a key related substance and potential impurity in the synthesis of Cefmetazole.[2][3] Accurate quantification of this compound is critical for ensuring the purity, safety, and efficacy of Cefmetazole drug substances and products. This application note details a stability-indicating reversed-phase HPLC (RP-HPLC) method capable of separating this compound from its parent compound, Cefmetazole, and potential degradation products.

The development of a stability-indicating method is crucial as cephalosporins are known to be susceptible to degradation under various conditions, such as exposure to light, heat, and changes in pH.[4][5][6] Such degradation can lead to a loss of potency and the formation of potentially harmful impurities. This method has been designed to be specific, accurate, precise, and robust, making it suitable for quality control and stability studies in a regulated environment.

Experimental

Instrumentation, Reagents, and Materials
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

    • Data acquisition and processing software.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Monobasic ammonium phosphate (analytical grade)

    • Tetrabutylammonium hydroxide solution (40%)

    • Tetrahydrofuran (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Hydrochloric acid (0.1 M)

    • Sodium hydroxide (0.1 M)

    • Hydrogen peroxide (3%)

    • Purified water (HPLC grade)

  • Reference Standards:

    • This compound

    • Cefmetazole

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require minor adjustments to meet system suitability criteria.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Dissolve 5.75 g of monobasic ammonium phosphate in 700 mL of water, add 3.2 mL of a 40% solution of tetrabutylammonium hydroxide, 280 mL of methanol, and 25 mL of tetrahydrofuran. Adjust with phosphoric acid to a pH of 4.5 ± 0.1. Filter and degas.[7]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm[8][9]
Injection Volume 10 µL
Run Time Approximately 30 minutes
Preparation of Solutions
  • Standard Stock Solution (this compound): Accurately weigh about 20 mg of this compound reference standard and transfer to a 100-mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 200 µg/mL.

  • Standard Working Solution: Dilute the Standard Stock Solution with the mobile phase to a final concentration suitable for the intended analysis (e.g., 20 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the sample containing approximately 20 mg of this compound and transfer to a 100-mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute as necessary to fall within the linear range of the method.

  • Resolution Solution: To demonstrate the specificity of the method, a resolution solution should be prepared. This can be achieved by intentionally degrading a small amount of Cefmetazole to generate related substances. A solution of USP Cefmetazole RS in 0.01 N sodium hydroxide heated at 95°C for 10 minutes can generate degradation products.[7] A mixture of this degraded solution with the this compound standard will serve as a suitable resolution solution.

Method Validation Protocol

The analytical method should be validated in accordance with ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[10][11][12]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Procedure:

    • Inject the blank (mobile phase), the S-Methyl Cifmetazole standard solution, a Cefmetazole standard solution, and the resolution solution.

    • Perform a forced degradation study (as detailed in Section 4) and inject the stressed samples.

  • Acceptance Criteria:

    • The this compound peak should be well-resolved from any other peaks in the chromatograms of the resolution solution and the stressed samples.

    • The blank should not show any interfering peaks at the retention time of this compound.

Linearity
  • Procedure: Prepare a series of at least five concentrations of this compound working standard solutions over a range of 50% to 150% of the target concentration. Inject each solution in triplicate.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy
  • Procedure: Perform the analysis on a sample of known concentration (e.g., a spiked placebo) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria:

    • The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[13]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation.

    • LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)

  • Acceptance Criteria:

    • The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness
  • Procedure: Intentionally vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1 units)

    • Mobile phase composition (e.g., ± 2% organic modifier)

  • Acceptance Criteria:

    • The system suitability parameters should remain within the acceptance criteria, and the results of the analysis of a standard solution should not be significantly affected.

Forced Degradation Study Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[4][14][15]

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 2 hours. Neutralize with an equal volume of 0.1 M NaOH before analysis.[4]

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for 30 minutes. Neutralize with an equal volume of 0.1 M HCl before analysis.[4]

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 1 hour.[4]

  • Thermal Degradation: Expose the solid sample to 80 °C in an oven for 24 hours.[4]

  • Photolytic Degradation: Expose the sample solution to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.[4]

For all stressed samples, aim for 5-20% degradation of the active pharmaceutical ingredient.

Data Analysis and System Suitability

System Suitability

Before starting any analysis, the chromatographic system must meet the following criteria when injecting the standard solution:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas (n=5) ≤ 2.0%
Calculation

The concentration of this compound in the sample can be calculated using the following formula:

Concentration (µg/mL) = (Peak Area of Sample / Peak Area of Standard) * Concentration of Standard (µg/mL)

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation sys_suit System Suitability Testing prep_mobile->sys_suit prep_std Standard Solution Preparation prep_std->sys_suit prep_sample Sample Solution Preparation analysis Sample and Standard Injection prep_sample->analysis sys_suit->analysis If Pass integration Peak Integration analysis->integration calculation Quantification integration->calculation report Final Report calculation->report

Caption: Experimental workflow for the HPLC quantification of this compound.

validation_process method Developed HPLC Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness validated_method Validated Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

Caption: The validation process for the this compound HPLC method.

References

  • Sekine, M., et al. High-performance liquid chromatographic method for determination of cefmetazole in human serum. Antimicrobial Agents and Chemotherapy, 1982. Available from: [Link]

  • PubMed. High-performance liquid chromatographic method for determination of cefmetazole in human serum. Available from: [Link]

  • Notari, R. E., et al. HPLC Analysis of Cefmetazole and Nocardicins A and E in Human Serum and Urine Using Solid-Phase Extraction. Journal of Pharmaceutical Sciences, 1983.
  • SIELC Technologies. Separation of Cefmetazole on Newcrom R1 HPLC column. Available from: [Link]

  • Trungtamthuoc.com. Cefmetazole - Definition, Identification, Assay - USP 2025. Available from: [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]

  • Gsrs. S-METHYL-CEFMETAZOLE. Available from: [Link]

  • Google Patents. CN103709179A - Synthesis and purification method of cefmetazole sodium.
  • ResearchGate. Degradation stability of cefmetazole sodium in vitro. Available from: [Link]

  • Trungtamthuoc.com. Cefmetazole Sodium - Definition, Identification, Assay - USP 2025. Available from: [Link]

  • Pharmaffiliates. Cefmetazole-impurities. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Slideshare. Ich guidelines for validation final. Available from: [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]

  • PubChem. Cefmetazole. Available from: [Link]

  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • Veeprho. Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Available from: [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • PubMed. Analysis of the polymerized impurities in cefmetazole sodium based on novel separation principle by liquid chromatography tandem ion trap/time-of-flight mass spectrometry. Available from: [Link]

  • The Merck Index online. Cefmetazole.
  • Google Patents. CN102627660A - Cefmetazole aseptic powder and its preparation method.
  • Veeprho. Cefmetazole Impurity 22. Available from: [Link]

  • ResearchGate. Identification of the related substances in cefmetazole sodium by LC-MS/MS. Available from: [Link]

  • Systematic Reviews in Pharmacy. A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Available from: [Link]

  • LCGC International. Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. Available from: [Link]

  • AAPS PharmSciTech.
  • SciSpace. Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Available from: [Link]

Sources

S-Methyl Cefmetazole analytical standard preparation

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol for the synthesis, isolation, and analytical certification of the S-Methyl Cefmetazole reference standard.

Introduction & Mechanistic Background

In the pharmaceutical development of cephamycin antibiotics, rigorous impurity profiling is mandated by ICH Q3A(R2) guidelines. Cefmetazole is a broad-spectrum cephamycin characterized by a 7α-methoxy group on the cephalosporin nucleus, which confers high resistance to β-lactamases.

During the commercial synthesis of the Cefmetazole Active Pharmaceutical Ingredient (API), the introduction of this 7α-methoxy group typically proceeds via a 7α-methylthio intermediate. This intermediate is formed by the sulfenylation of the 7-amino Schiff base, which is subsequently displaced by methanol in the presence of a Lewis acid. If this methoxylation step is incomplete, or if side reactions occur, the 7α-methylthio group remains intact. Upon subsequent side-chain coupling, this yields This compound (Cefmetazole Impurity 4), a critical process-related impurity [1].

To accurately quantify this impurity during API batch release, a highly pure (>99.0%) analytical reference standard is required. Because isolating this impurity directly from the API mother liquor often yields low recovery and co-eluting degradation products, a directed synthesis approach is the most reliable method for generating a high-fidelity analytical standard [3].

Synthetic Strategy & Workflow

The workflow below outlines the self-validating system: synthesis, in-process control (IPC), preparative isolation, and final orthogonal characterization.

Workflow cluster_0 Phase 1: Directed Synthesis cluster_1 Phase 2: Purification & Isolation cluster_2 Phase 3: Certification N1 7-Amino-7-methylthio Cephalosporin Core N3 Crude this compound (Reaction Mixture) N1->N3 Anhydrous DMF 0°C to RT, 4h N2 (Cyanomethyl)thioacetic Acid + DCC/HOBt N2->N3 Pre-activation N4 Preparative RP-HPLC (C18, pH 6.0 Buffer) N3->N4 Filtration & Loading N5 Fraction Collection (UV 214 nm) N4->N5 Gradient Elution N6 Lyophilization (-80°C, <10 mTorr) N5->N6 Desalting N7 Certified Reference Standard (this compound >99%) N6->N7 LC-MS, NMR, HPLC-UV

Figure 1: Workflow for the directed synthesis and purification of this compound.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Directed Chemical Synthesis (Side-Chain Coupling)

Causality Note: The β-lactam ring is highly susceptible to nucleophilic attack and base-catalyzed hydrolysis. The reaction must be kept strictly anhydrous and temperature-controlled to prevent premature ring opening.

  • Side-Chain Activation: Dissolve 1.2 equivalents of (cyanomethyl)thioacetic acid in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere. Cool the solution to 0°C. Add 1.2 eq. of N,N'-Dicyclohexylcarbodiimide (DCC) and 1.2 eq. of 1-Hydroxybenzotriazole (HOBt). Stir for 30 minutes at 0°C to form the active ester.

  • Coupling: Slowly add 1.0 equivalent of the 7-amino-7-methylthio cephalosporin core to the activated mixture.

  • In-Process Control (IPC): Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the reaction via LC-MS. Self-Validation: Proceed to the next step only when the unreacted core peak (m/z 377) is <2% of the total area.

  • Quenching: Filter out the precipitated dicyclohexylurea (DCU) byproduct. Quench the filtrate with ice-cold water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.

Phase 2: Preparative HPLC Isolation

Causality Note: Cefmetazole derivatives exhibit optimal stability between pH 5 and 9 [2]. Using an acidic mobile phase (e.g., 0.1% TFA) will cause epimerization and degradation. Therefore, a strictly buffered pH 6.0 ammonium acetate system is utilized [4].

  • Sample Preparation: Dissolve the crude residue in a minimum volume of Mobile Phase A (0.08 M Ammonium Acetate, pH 6.0). Filter through a 0.22 μm PTFE syringe filter.

  • Chromatography: Inject the sample onto a Preparative C18 column (250 mm × 21.2 mm, 5 μm). Run the gradient defined in Table 2 .

  • Fraction Collection: Monitor the eluent at 214 nm. Collect the major peak eluting at approximately the 18-minute mark.

Phase 3: Desalting and Lyophilization
  • Desalting: Pass the pooled fractions through a short C18 SPE cartridge. Wash with LC-MS grade water to remove ammonium acetate salts, then elute the pure compound with 80% acetonitrile.

  • Lyophilization: Flash-freeze the eluate in a dry ice/acetone bath and lyophilize at -80°C and <10 mTorr for 48 hours to obtain the standard as a white to off-white powder.

Analytical Characterization & Release Testing

To certify the material as a primary reference standard, orthogonal analytical techniques must confirm its identity and purity.

  • LC-MS/MS: The substitution of the methoxy group (-OCH₃, 31 Da) with a methylthio group (-SCH₃, 47 Da) increases the molecular weight by ~16 Da compared to the API. The monoisotopic mass of this compound is 487.02 Da. High-resolution mass spectrometry (HRMS) must show an [M+H]⁺ ion at m/z 488.030 ± 5 ppm.

  • ¹H-NMR (400 MHz, DMSO-d₆): The defining structural proof is the absence of the 7α-methoxy singlet (typically at ~3.5 ppm in Cefmetazole) and the appearance of a new 7α-methylthio singlet shifted upfield at ~2.3 ppm. The H-6 proton will appear as a distinct singlet at ~5.1 ppm, confirming the integrity of the β-lactam core.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertySpecification / Value
Chemical Name (6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methylsulfanyl-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
CAS Number 68576-47-6
Molecular Formula C₁₅H₁₇N₇O₄S₄
Molecular Weight 487.6 g/mol
Monoisotopic Mass 487.02 Da

Table 2: Preparative HPLC Method Parameters

ParameterCondition
Column C18 Preparative (250 mm × 21.2 mm, 5 μm)
Mobile Phase A 0.08 M Ammonium Acetate in Water (Adjusted to pH 6.0 with Acetic Acid)
Mobile Phase B Methanol (HPLC Grade)
Flow Rate 15.0 mL/min
Detection UV at 214 nm
Gradient Program 0-5 min: 15% B 5-20 min: 15% → 45% B 20-25 min: 45% → 80% B 25-30 min: 15% B (Re-equilibration)

Table 3: Analytical Release Specifications for Standard Certification

TestAcceptance CriteriaRationale
Appearance White to off-white lyophilized powderVisual confirmation of macroscopic purity.
HPLC Purity (Area %) ≥ 99.0%Ensures suitability for quantitative API batch release.
HRMS (ESI+) m/z 488.030 ± 5 ppm ([M+H]⁺)Confirms exact mass and molecular formula (C₁₅H₁₇N₇O₄S₄).
¹H-NMR Conforms to structure; Singlet at ~2.3 ppmVerifies the presence of the 7α-methylthio group.
Water Content (KF) ≤ 2.0%Prevents solid-state hydrolytic degradation during storage.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 129010488, this compound." PubChem, [Link]

  • Pharmaffiliates. "S-Methyl-cefmetazole Reference Standard (Product PA 03 25550)." Pharmaffiliates, [Link]

  • Wang, F., et al. "Identification of the related substances in cefmetazole sodium by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, ResearchGate, [Link]

Application Note: A Robust LC-MS/MS Protocol for the High-Sensitivity Identification and Quantification of S-Methyl Cefmetazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, field-proven protocol for the sensitive and selective identification of S-Methyl Cefmetazole, a potential impurity and metabolite of the second-generation cephalosporin antibiotic, Cefmetazole. Leveraging the power of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this guide provides researchers, quality control analysts, and drug development professionals with a comprehensive framework for method development, sample preparation, and data analysis. The methodologies described herein are grounded in established principles of analytical chemistry and adhere to international validation guidelines to ensure data integrity and trustworthiness.

Introduction: The Significance of this compound Analysis

Cefmetazole is a crucial antibiotic used in the treatment of various bacterial infections. During its synthesis, degradation, or metabolism, various related substances can be formed. This compound (C₁₅H₁₇N₇O₄S₄, Molecular Weight: 487.6 g/mol ) is one such potential impurity.[1] The presence of impurities in an active pharmaceutical ingredient (API) can impact its safety and efficacy.[2] Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over these substances.[1]

LC-MS/MS has become the gold standard for quantitative analysis in the pharmaceutical industry due to its exceptional sensitivity, selectivity, and ability to provide structural information.[3] This application note outlines a complete workflow, from sample preparation to data interpretation, for the reliable analysis of this compound.

Principle of the Method

The core of this protocol involves the separation of this compound from its parent compound, Cefmetazole, and other related substances using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Following chromatographic separation, the analyte is ionized using Electrospray Ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This targeted approach ensures high specificity and sensitivity, allowing for detection at trace levels.[4]

Experimental Workflow

The overall experimental process is designed for clarity, robustness, and reproducibility.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep_Start Weigh Pharmaceutical Sample Dissolve Dissolve in Diluent Prep_Start->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter Prep_End Sample Ready for Injection Filter->Prep_End Injection Inject Sample onto LC System Prep_End->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM Mode) Ionization->Detection Data_Acq Data Acquisition Detection->Data_Acq Integration Peak Integration & Quantification Data_Acq->Integration Reporting Generate Report Integration->Reporting

Caption: High-level workflow for this compound analysis.

PART I: Sample Preparation Protocol

The goal of sample preparation is to extract the analyte from the matrix into a format suitable for injection, free from interferences that could compromise the analysis.[5]

Protocol 1: Preparation of this compound from Pharmaceutical Substance

This protocol is designed for the analysis of bulk drug substances or finished pharmaceutical products.

Materials:

  • This compound reference standard

  • Cefmetazole drug substance/product

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • 0.22 µm Syringe Filters (e.g., PTFE or Nylon)

Procedure:

  • Diluent Preparation: Prepare a diluent solution of 50:50 (v/v) Methanol:Water with 0.1% Formic Acid.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and bring to volume with the diluent. This stock solution should be stored at 2-8°C and protected from light.[6]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to create calibration standards. A typical concentration range could be 0.5 ng/mL to 100 ng/mL.

  • Sample Preparation: a. Accurately weigh a portion of the Cefmetazole drug substance or ground tablets equivalent to 100 mg of Cefmetazole. b. Transfer the sample to a 100 mL volumetric flask. c. Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution. d. Allow the solution to return to room temperature, then dilute to the mark with the diluent and mix thoroughly. This results in a 1 mg/mL solution of the main component. e. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[5]

PART II: LC-MS/MS Method & Protocols

The heart of the analysis lies in the precise control of chromatographic and mass spectrometric parameters.

Liquid Chromatography (LC) Conditions

The selection of the column and mobile phase is critical for achieving separation from the parent drug and other impurities.[7] A C18 stationary phase provides excellent retention and selectivity for cephalosporins.

ParameterRecommended Condition
Column Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program See Table 2 below

Table 1: Recommended Liquid Chromatography Conditions

A gradient elution is necessary to ensure good peak shape for early-eluting compounds while effectively eluting more retained components within a reasonable runtime.[8]

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05

Table 2: Suggested Gradient Elution Program

Mass Spectrometry (MS) Conditions

The mass spectrometer parameters must be optimized to ensure maximum sensitivity and specificity for this compound. Electrospray ionization in positive mode (ESI+) is generally effective for cephalosporins.[9]

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: Recommended Mass Spectrometry Conditions

Protocol 2: MRM Transition Development for this compound

The specificity of this method relies on monitoring unique precursor-to-product ion transitions.

Rationale: The precursor ion is typically the protonated molecule [M+H]⁺. For this compound (MW = 487.6), the expected precursor ion is m/z 488.6. Fragmentation (MS/MS) is then induced in the collision cell, and characteristic product ions are monitored.[10] The most intense and stable product ion is chosen as the "quantifier," while a second, less intense ion is used as a "qualifier" to confirm identity.[11]

Fragmentation cluster_fragments Collision-Induced Dissociation (CID) Precursor Precursor Ion This compound [M+H]⁺ m/z 488.6 Quantifier Quantifier Ion Proposed Fragment 1 e.g., m/z 347.1 Precursor->Quantifier Fragmentation Qualifier Qualifier Ion Proposed Fragment 2 e.g., m/z 155.1 Precursor->Qualifier Fragmentation

Caption: MRM selection process for this compound.

Procedure for Optimization:

  • Infuse a standard solution of this compound (approx. 100 ng/mL in mobile phase) directly into the mass spectrometer.

  • Perform a full scan (Q1 scan) in positive ion mode to confirm the mass of the precursor ion ([M+H]⁺ at m/z 488.6).

  • Perform a product ion scan by selecting m/z 488.6 in Q1 and scanning Q3 to identify the major fragment ions.

  • Based on the fragmentation of the Cefmetazole core, which often involves cleavage of the β-lactam ring and loss of side chains, identify the most abundant and specific product ions.[3][9]

  • Select at least two stable product ions. The most intense will be the quantifier, and the second most intense will be the qualifier.

  • Optimize the collision energy for each transition to maximize the signal intensity.

AnalytePrecursor Ion [M+H]⁺ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
This compound488.6To be determinedTo be determinedTo be optimized
Cefmetazole (optional)472.5341.1127.1To be optimized

Table 4: Example MRM Transition Table (Requires Experimental Determination)

PART III: Method Validation & Performance

A full validation should be conducted according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[6]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in blank and placebo samples.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, with a correlation coefficient (r²) ≥ 0.995 being typical.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. The LOQ is often established as a signal-to-noise ratio of 10:1. For impurity analysis, high sensitivity is paramount, with expected LOQs in the low ng/mL to pg/mL range.

  • Accuracy: The closeness of the test results to the true value. It is typically assessed by spike-recovery experiments at three concentration levels (e.g., low, medium, high), with acceptance criteria often set at 80-120% recovery.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-assay precision): Evaluation of variation within the laboratory (different days, analysts, or equipment).

    • The relative standard deviation (RSD) should typically be ≤15%.

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.9950.5 - 100 ng/mL
Accuracy (% Recovery) 80 - 120%90 - 110%
Precision (% RSD) ≤ 15%< 10%
LOQ S/N ≥ 10~0.5 ng/mL (This is an estimate and requires experimental verification)

Table 5: Summary of Validation Parameters and Expected Performance

Trustworthiness and Self-Validation

To ensure the reliability of each analytical run, a system suitability test (SST) must be performed before sample analysis.

System Suitability Protocol:

  • Inject the diluent (blank) to ensure no system contamination.

  • Make five replicate injections of a mid-level concentration standard.

  • Calculate the %RSD for the peak areas and retention times.

  • The acceptance criteria are typically:

    • Peak Area %RSD: ≤ 15.0%

    • Retention Time %RSD: ≤ 2.0%

Passing these criteria provides confidence that the LC-MS/MS system is performing correctly and is ready for sample analysis.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the identification and quantification of this compound using LC-MS/MS. By following the detailed steps for sample preparation, method development, and validation, laboratories can implement a robust and reliable method suitable for quality control, stability testing, and research applications. The emphasis on understanding the rationale behind each step ensures that users can adapt and troubleshoot the method effectively, generating data that is both accurate and defensible.

References

  • PubMed. (2006). LC/MS/MS method for the determination of trace amounts of cefmetazole and cefpodoxime proxetil contaminants in pharmaceutical manufacturing environments. Available at: [Link]

  • PubMed. (2022). Analysis of the polymerized impurities in cefmetazole sodium based on novel separation principle by liquid chromatography tandem ion trap/time-of-flight mass spectrometry. Available at: [Link]

  • ResearchGate. (2025). Identification of the related substances in cefmetazole sodium by LC-MS/MS. Available at: [Link]

  • LCGC International. (2020). Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography for Improved Detection of Pharmaceutical Impurities. Available at: [Link]

  • ScienceDirect. (2007). Sample preparation in analysis of pharmaceuticals. Available at: [Link]

  • Agilent Technologies. (2020). Gradient Design and Development. Available at: [Link]

  • Journal of Ovonic Research. (n.d.). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Available at: [Link]

  • Shimadzu. (n.d.). eC136 : Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060. Available at: [Link]

  • Systematic Reviews in Pharmacy. (2021). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Available at: [Link]

  • ResearchGate. (n.d.). LC/MS/MS retention time (t R ) and chosen MRM transitions for each analyte. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC. Available at: [Link]

  • Chromatography Online. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Available at: [Link]

  • Shimadzu. (n.d.). Pharmaceuticals - Technologies for Enhanced LC and SFC Workflow. Available at: [Link]

  • ResearchGate. (n.d.). Mass fragmentation pathway of cefdinir in positive ion mode. Available at: [Link]

  • USP. (2025). Cefmetazole USP 2025. Available at: [Link]

  • Pharmaffiliates. (n.d.). Cefmetazole-impurities. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation and Application of Sulfamethoxazole-Imprinted Polymer on Solid-Phase Extraction of Pharmaceuticals from Water - PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC. Available at: [Link]

  • Agilent. (n.d.). Analysis of Multiclass Multiresidue Pesticides in Milk Using Agilent Captiva EMR—Lipid with LC/MS/MS and GC. Available at: [Link]

  • SciSpace. (n.d.). LC-MS residue analysis of antibiotics : what selectivity is adequate?. Available at: [Link]

  • New Food Magazine. (2012). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. Available at: [Link]

  • Google Patents. (n.d.). AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues.
  • ResearchGate. (2025). LC/MS/MS method for the determination of trace amounts of cefmetazole and cefpodoxime proxetil contaminants in pharmaceutical manufacturing environments | Request PDF. Available at: [Link]

  • Chromatography Forum. (2012). LCMSMS - Different Precursor Ion but Same Product Ion?. Available at: [Link]

  • National Referral Laboratory. (n.d.). The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals included in the A. Available at: [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

  • YouTube. (2025). How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. Available at: [Link]

  • Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Liquid chromatography–tandem mass spectrometry for the simultaneous quantitation of ceftriaxone, metronidazole and hydroxymetronidazole in plasma from seriously ill, severely malnourished children. Available at: [Link]

  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Available at: [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Available at: [Link]

Sources

Application Note: Protocol for Isolating S-Methyl Cefmetazole from Cefmetazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust protocol for the isolation of S-Methyl Cefmetazole (CAS: 68576-47-6), a critical process-related impurity of the cephamycin antibiotic Cefmetazole.[] Unlike the parent drug which contains a 7ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-methoxy group, this compound possesses a 7

-methylsulfanyl group. This structural modification significantly alters the lipophilicity of the molecule, allowing for separation via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[]

This guide provides a self-validating workflow, moving from crude mixture profiling to preparative isolation and structural characterization.[]

Chemical Context and Separation Logic[1][2]

Structural Differentiation

The separation strategy relies on the physicochemical difference between the oxygen-containing parent drug and the sulfur-containing impurity.[]

  • Cefmetazole: Contains a 7ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -methoxy  group (-OCH
    
    
    
    ).[2] More polar.
  • This compound: Contains a 7ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -methylsulfanyl  group (-SCH
    
    
    
    ).[3][4] More lipophilic (hydrophobic).

Mechanistic Insight: The substitution of Oxygen with Sulfur in the 7-position increases the retention factor (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) on C18 stationary phases due to the lower electronegativity and larger van der Waals radius of sulfur, enhancing interaction with the octadecylsilane chains. Consequently, this compound will elute after the main Cefmetazole peak in reverse-phase conditions.[]
Stability Considerations

Cephamycins are susceptible to hydrolysis of the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-lactam ring, particularly at alkaline pH or elevated temperatures.
  • Buffer Choice: Volatile, slightly acidic buffers (pH 4.5–6.0) like Ammonium Acetate are preferred to maintain stability during fractionation and lyophilization.

  • Temperature: All sample handling should be performed at 4°C to 10°C.

Workflow Visualization

The following diagram outlines the logical flow of the isolation process.

IsolationWorkflow Crude Crude Cefmetazole (Spiked or Mother Liquor) Screening Analytical Screening (UHPLC-MS) Crude->Screening Identify Target Prep Preparative HPLC (C18, Gradient Elution) Screening->Prep Scale Up Fraction Fraction Collection (UV Triggered) Prep->Fraction Elute Impurity (Rt > Cefmetazole) Process Post-Processing (Lyophilization) Fraction->Process Remove Solvent Validation Structure Validation (NMR, HRMS) Process->Validation Confirm Identity

Figure 1: Strategic workflow for the isolation of this compound, prioritizing stability and purity.

Experimental Protocol

Materials and Reagents
ComponentGrade/SpecificationFunction
Crude Material Cefmetazole Sodium (enriched or crude)Source of impurity
Stationary Phase C18 Prep Column (e.g., 10 µm, 250 x 21.2 mm)Separation medium
Solvent A 10 mM Ammonium Acetate (pH 5.[]5)Aqueous mobile phase (Buffer)
Solvent B Acetonitrile (HPLC Grade)Organic modifier
Diluent Water:Acetonitrile (90:10 v/v)Sample solubilization
Step 1: Analytical Profiling (Method Development)

Before preparative isolation, confirm the presence and retention time of the impurity using an analytical scale.[]

  • Column: C18 (250 mm × 4.6 mm, 5 µm)[][5]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (primary) and 214 nm (secondary)[]

  • Gradient:

    • 0-5 min: 5% B[]

    • 5-25 min: 5% ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       40% B (Linear Gradient)
      
    • 25-30 min: 40% ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       90% B
      
  • Expected Result: Cefmetazole elutes earlier (approx. 12-15 min).[] this compound elutes later (approx. 18-22 min) due to the -SCHngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     group.
    
Step 2: Preparative Isolation

This step scales up the analytical method to isolate milligram quantities.

System Setup:

  • Instrument: Preparative HPLC system with fraction collector.

  • Column: Preparative C18 (e.g., YMC-Pack ODS-A or Phenomenex Luna C18), 250 × 21.2 mm, 10 µm.[]

  • Flow Rate: 15–20 mL/min (Adjust based on column ID).

Gradient Program: The gradient is shallow to maximize resolution between the main peak and the lipophilic impurity.

Time (min)% Solvent A (10mM NH

OAc)
% Solvent B (Acetonitrile)Event
0.0955Equilibration
5.0955Injection
35.06040Separation Gradient
40.01090Wash
45.0955Re-equilibration

Fraction Collection Logic:

  • Trigger: Slope + Threshold (set threshold to 5% of main peak height to catch low-level impurities).

  • Target Window: Collect fractions eluting after the main Cefmetazole peak.

  • Handling: Immediately place collected fractions on ice to prevent degradation.

Step 3: Post-Processing (Lyophilization)

Evaporation of solvent must be gentle to preserve the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-lactam ring.
  • Pool Fractions: Combine fractions corresponding to the this compound peak based on analytical HPLC re-check.

  • Remove Organic Solvent: Use a rotary evaporator at < 30°C to remove Acetonitrile.

  • Freeze Drying: Freeze the remaining aqueous phase and lyophilize for 24–48 hours to obtain a white to off-white powder.

  • Storage: Store at -20°C under Argon or Nitrogen.

Characterization and Validation

To ensure the isolated compound is indeed this compound (and not a degradation product like a lactone), validation is required.[]

Mass Spectrometry (LC-MS)[1]
  • Parent Cefmetazole: [M+H]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     = 472.53 Da
    
  • This compound: [M+H]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     = 488.60 Da
    
  • Criteria: Observe a mass shift of +16 Da (Oxygen [16] replaced by Sulfur [32]).

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (DMSO-d6):

    • Cefmetazole: Look for the methoxy singlet (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       ~3.4-3.6 ppm).
      
    • This compound: The methoxy singlet will be absent .[] Instead, look for a methylthio singlet (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       ~2.0-2.3 ppm). The shift upfield (lower ppm) confirms the S-CHngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
      
      
      
      vs O-CH
      
      
      environment.
Purity Calculation

ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="ng-star-inserted display">



Requirement: > 95% purity for use as a Reference Standard.

References

  • PubChem. (n.d.). This compound (Compound).[][3][4][6][7][8][9] National Library of Medicine. Retrieved February 27, 2026, from [Link][]

  • Drug Future. (n.d.). Cefmetazole Sodium - Chemical Profile and Impurities. Retrieved February 27, 2026, from [Link][]

  • National Institutes of Health (NIH). (2022). Analysis of polymerized impurities in cefmetazole sodium by LC-MS/MS. PubMed. Retrieved February 27, 2026, from [Link]

Sources

Using S-Methyl Cefmetazole in beta-lactamase resistance studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Characterization of Beta-Lactamase Resistance Using Cefmetazole

Executive Summary

This guide details the application of Cefmetazole (CMZ) in beta-lactamase resistance studies.[1] While Cefmetazole is a second-generation cephalosporin (cephamycin subclass), its utility in research extends beyond therapy; it is a critical phenotypic probe for distinguishing Extended-Spectrum Beta-Lactamases (ESBLs) from AmpC Beta-Lactamases .[1]

Technical Note on Nomenclature: Researchers must distinguish between standard Cefmetazole (containing the 1-methyl-1H-tetrazole-5-thiol, or MTT, side chain) and the specific impurity/derivative S-Methyl Cefmetazole (CAS 68576-47-6, often defined as the 7-methylthio analog).[1] This protocol focuses on the application of the active Cefmetazole parent compound, as the 7-


-methoxy group is the structural determinant that confers stability against ESBLs, making it the standard reagent for these assays.[1]

Scientific Foundation: The Cefmetazole Probe

Structural Mechanism of Action

Cefmetazole possesses two critical structural features relevant to resistance studies:

  • 7-

    
    -Methoxy Group:  This group provides steric hindrance that protects the beta-lactam ring from hydrolysis by Class A ESBLs (e.g., TEM, SHV, CTX-M).[1]
    
  • C3 MTT Side Chain (S-Methyl-Tetrazole): This moiety influences pharmacokinetics but, in resistance assays, serves as the leaving group upon ring opening.[1]

The Resistance Logic

The utility of Cefmetazole in resistance profiling relies on a specific "Logic Gate" of susceptibility:

Enzyme ClassRepresentative EnzymesCefmetazole InteractionResult
Class A (ESBL) CTX-M-15, TEM-10Stable (Steric hindrance)Susceptible (Low MIC)
Class C (AmpC) CMY-2, ACT-1Labile / Inducer Resistant (High MIC)
Class B (MBL) NDM-1, VIMLabile Resistant
Class A (KPC) KPC-2Labile Resistant

Causality: If an isolate is resistant to Ceftriaxone (3rd gen) but susceptible to Cefmetazole, the resistance mechanism is highly likely to be an ESBL .[1] If the isolate is resistant to both, it suggests AmpC activity or Porin loss.

Experimental Protocols

Protocol A: The "Cefmetazole Screen" (ESBL vs. AmpC Differentiation)

Objective: To phenotypically distinguish plasmid-mediated AmpC production from ESBL production in Enterobacterales.

Materials:

  • Mueller-Hinton Agar (MHA) plates.[1]

  • Cefmetazole (CMZ) disks (30 µg).[1]

  • Ceftazidime (CAZ) disks (30 µg).[1]

  • Ceftriaxone (CRO) disks (30 µg).[1]

  • 0.5 McFarland bacterial suspension.

Workflow:

  • Inoculation: Swab the MHA plate with the 0.5 McFarland suspension to create a confluent lawn (standard Kirby-Bauer method).[1]

  • Disk Placement: Place CMZ, CAZ, and CRO disks on the agar surface. Ensure 24mm spacing.

  • Incubation: Incubate at 35°C ± 2°C for 16–18 hours.

  • Analysis: Measure Zone of Inhibition (ZOI).

Data Interpretation Table:

ProfileCeftriaxone/CeftazidimeCefmetazole (30 µg)Interpretation
Wild Type SusceptibleSusceptibleNo significant resistance.[1]
ESBL Positive Resistant (ZOI

22mm)
Susceptible (ZOI

21mm)
ESBL confirmed (CMZ stable).[1][2]
AmpC Positive ResistantResistant (ZOI < 18mm) AmpC production (CMZ hydrolyzed).[1]
Porin Loss ResistantResistantRequires Carbapenem check to confirm.[1]
Protocol B: AmpC Induction Assay (Disk Antagonism)

Objective: To determine if an organism possesses an inducible chromosomal AmpC beta-lactamase (common in Enterobacter cloacae, Citrobacter freundii, Serratia marcescens).[1] Cefmetazole is a potent inducer.

Mechanism: Cefmetazole binds to PBPs, causing an accumulation of cytosolic anhydromuramyl-peptides, which bind to the transcriptional regulator AmpR, turning it into an activator for the ampC gene.

Workflow:

  • Lawn Preparation: Inoculate MHA plate with the test organism (0.5 McFarland).

  • Inducer Placement: Place a Cefmetazole (30 µg) disk (the Inducer) in the center.[1]

  • Substrate Placement: Place a Ceftazidime (30 µg) disk (the Substrate) exactly 20mm (center-to-center) from the Cefmetazole disk.[1]

  • Incubation: 35°C for 18 hours.

  • Readout: Examine the zone around the Ceftazidime disk.

Result Interpretation:

  • Positive Inducibility (Blunting): The Ceftazidime zone is "blunted" or flattened on the side facing the Cefmetazole disk (D-shape).[1] This indicates Cefmetazole induced AmpC enzymes that diffused and hydrolyzed the Ceftazidime.

  • Negative: Circular zones around both disks.

Pathway Visualization: AmpC Induction Dynamics

The following diagram illustrates the molecular pathway triggered by Cefmetazole (CMZ) leading to AmpC overexpression.

AmpC_Induction CMZ Cefmetazole (Inducer) PBP PBP Inhibition (Cell Wall Damage) CMZ->PBP Binds Muropeptides Anhydromuramyl-peptides (Cytosol Accumulation) PBP->Muropeptides Increases breakdown products AmpD AmpD (Amidase) (Overwhelmed) Muropeptides->AmpD Saturates AmpR AmpR Regulator (Conformational Change) Muropeptides->AmpR Binds to AmpC_Gene ampC Gene Transcription AmpR->AmpC_Gene Activates Promoter Resistance High-Level Beta-Lactamase Production AmpC_Gene->Resistance Enzyme Synthesis

Caption: Cefmetazole-mediated induction of chromosomal AmpC via the AmpR regulatory pathway.[1]

Protocol C: Kinetic Hydrolysis Assay (Spectrophotometric)

Objective: To quantify the specific hydrolysis rate of Cefmetazole by a purified beta-lactamase (e.g., to confirm if an enzyme is a Cephamycinase).

Reagents:

  • Buffer: 100 mM Sodium Phosphate, pH 7.0.

  • Substrate: Cefmetazole (free acid or sodium salt), 100 µM final concentration.

  • Enzyme: Purified Beta-lactamase extract.[1]

Methodology:

  • Baseline: Blank the spectrophotometer with Phosphate Buffer at 260 nm (Cefmetazole absorption peak).

  • Reaction Mix: Add Cefmetazole to the cuvette.

  • Initiation: Add enzyme extract and immediately mix.

  • Monitoring: Monitor the decrease in absorbance at 260 nm for 5–10 minutes at 25°C or 37°C.

  • Calculation: Use the Beer-Lambert law.

    • 
      [1]
      
    • The extinction coefficient (

      
      ) for Cefmetazole ring opening is approximately -7,500 M⁻¹cm⁻¹  at 260 nm (verify with specific lot).[1]
      

Self-Validation Step: Include a Cefazolin control.[1] A standard ESBL (e.g., TEM-1) should hydrolyze Cefazolin rapidly but show negligible hydrolysis of Cefmetazole (<1% relative rate).[1] If Cefmetazole hydrolysis is high, the enzyme is likely a Class C (AmpC) or Class B (Metallo).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Intermediate CMZ Zones (18-20mm) Low-level AmpC expression or membrane impermeability.[1]Perform the Cloxacillin Inhibition Test . Cloxacillin inhibits AmpC. If adding Cloxacillin restores CMZ susceptibility, AmpC is confirmed.
False Resistance Inoculum too heavy (>0.5 McFarland).[1]Repeat with strict turbidity control. Heavy inoculum creates an "Inoculum Effect" common with beta-lactams.[1]
Degradation of Reagent Cefmetazole is moisture sensitive.Store lyophilized powder at -20°C. Reconstituted solution is stable for <24h at 4°C.
"S-Methyl" Impurity Interference Using low-purity generic reagents.[1]Ensure Cefmetazole purity >98%. High levels of free S-methyl-tetrazole can be toxic to bacteria independent of beta-lactam activity.[1]

References

  • Jacoby, G. A. (2009). "AmpC beta-lactamases."[1][3][4][5] Clinical Microbiology Reviews, 22(1), 161–182.[1] Link[1]

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1] "Performance Standards for Antimicrobial Susceptibility Testing." CLSI Supplement M100. Link

  • Doi, Y., et al. (2013). "Efficacy of cefmetazole against pyelonephritis caused by extended-spectrum beta-lactamase-producing Enterobacteriaceae."[1][3] International Journal of Infectious Diseases, 17(3), e159-e163.[1][3] Link

  • Bush, K., & Jacoby, G. A. (2010). "Updated functional classification of beta-lactamases." Antimicrobial Agents and Chemotherapy, 54(3), 969–976. Link[1]

  • Matsumura, Y., et al. (2015). "In vitro activities and detection performances of cefmetazole and flomoxef for extended-spectrum beta-lactamase and plasmid-mediated AmpC beta-lactamase-producing Enterobacteriaceae." Diagnostic Microbiology and Infectious Disease, 84(4).[5] Link

Sources

Application Note: Cell-Based Assays for Profiling S-Methyl Cefmetazole Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

S-Methyl Cefmetazole (CAS: 68576-47-6) is a structurally distinct derivative and recognized pharmacopeial impurity of the second-generation cephamycin antibiotic, cefmetazole[1]. In drug development and quality control, evaluating the biological activity of such derivatives requires a robust, bipartite cell-based screening approach.

As a beta-lactam derivative, the primary pharmacodynamic action of this compound is the inhibition of bacterial cell wall synthesis via competitive binding to Penicillin-Binding Proteins (PBPs)[2]. However, cephalosporins possessing specific structural motifs—such as the N-methylthiotetrazole (NMTT) side chain found in cefmetazole—are clinically associated with off-target mammalian toxicities, most notably hypoprothrombinemia and bleeding disorders[3]. This occurs because these moieties can inadvertently inhibit the Vitamin K epoxide reductase (VKOR) complex in mammalian cells[3].

To establish a comprehensive pharmacological profile, this application note details a dual-assay system:

  • Bacterial Efficacy Assay: To quantify the Minimum Inhibitory Concentration (MIC) and validate PBP-targeted antimicrobial activity[4].

  • Mammalian Safety Assay: A self-validating engineered human cell model to screen for off-target Vitamin K cycle interference and general cytotoxicity[3].

Mechanistic Causality

Understanding the causality behind these assays is critical for interpreting the resulting data.

In the bacterial model , this compound acts as a structural mimic of the D-Ala-D-Ala dipeptide. By covalently binding to PBPs (such as PBP1, PBP2, and PBP3) located on the inner membrane, it halts peptidoglycan cross-linking[2]. This structural failure leaves the bacteria vulnerable to osmotic pressure, resulting in rapid cell lysis[5].

In the mammalian model , the focus shifts to safety. Certain beta-lactam leaving groups can penetrate mammalian cells and bind to VKOR, preventing the reduction of Vitamin K epoxide back to its active quinone form[3]. Without active Vitamin K, the carboxylation of Vitamin K-dependent (VKD) coagulation factors fails. By utilizing a cell-based VKD reporter assay, we can directly measure this off-target liability.

MOA cluster_bact Primary Target (Bacterial) cluster_mamm Off-Target (Mammalian) SMC This compound (Test Compound) PBP Penicillin-Binding Proteins (PBPs) SMC->PBP Inhibits VKOR VKOR / VKR Complex (Enzyme Inhibition) SMC->VKOR Inhibits Lysis Peptidoglycan Failure & Cell Lysis PBP->Lysis Induces Bleeding Decreased VKD Carboxylation VKOR->Bleeding Induces

Caption: Dual mechanistic pathways of this compound in bacterial and mammalian models.

Experimental Protocols

Protocol A: Broth Microdilution Assay for Antimicrobial Efficacy

This protocol evaluates the primary activity of this compound against standard and resistant bacterial strains (e.g., ESBL-producing Escherichia coli and Staphylococcus aureus)[6],[4].

Reagents & Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well or 384-well clear flat-bottom microplates

  • This compound stock solution (10 mg/mL in DMSO)

  • Bacterial isolates (e.g., ATCC 25922)

Step-by-Step Methodology:

  • Inoculum Preparation: Culture bacterial strains on Mueller-Hinton Agar at 37°C for 24 hours. Suspend isolated colonies in Phosphate Buffered Saline (PBS) to achieve a turbidity equivalent to a 0.5 McFarland standard (~

    
     CFU/mL)[4].
    
  • Dilution: Dilute the suspension 1:100 in fresh MHB.

  • Compound Titration: In the microplate, prepare a two-fold serial dilution of this compound ranging from 0.125 µg/mL to 256 µg/mL in MHB. Ensure the final DMSO concentration remains below 1% to prevent solvent-induced cytotoxicity.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the drug dilution (final inoculum:

    
     CFU/well)[4].
    
  • Incubation & Readout: Incubate the plates at 37°C for 16–20 hours under aerobic conditions. Measure the Optical Density (OD600) using a microplate reader. The MIC is defined as the lowest concentration that completely inhibits visible bacterial growth[7].

Protocol B: Mammalian Cell-Based VKD Carboxylation Assay

To evaluate the off-target bleeding liability, this assay utilizes engineered HEK293 cells expressing a Vitamin K-dependent reporter protein (FIXgla-PC)[3].

Self-Validating Design: By running the assay in parallel with two different substrates—Vitamin K epoxide (KO) and Vitamin K (K)—researchers can pinpoint whether the drug inhibits VKOR (epoxide reduction) or VKR (quinone reduction)[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed FIXgla-PC/HEK293 cells in 96-well tissue culture plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
    
  • Treatment: Aspirate the media. Add fresh media containing this compound at varying concentrations (1 µM to 500 µM).

  • Substrate Addition: Immediately spike the wells with either 5 µM Vitamin K epoxide (KO) or 5 µM Vitamin K.

  • Incubation: Incubate for 24 hours.

  • Reporter Quantification: Collect the conditioned media. Quantify the amount of carboxylated FIXgla-PC secreted into the media using a conformation-specific sandwich ELISA[3].

  • Viability Counter-Screen: Add Resazurin (Alamar Blue) to the remaining cells in the plate to measure cell viability. Causality note: This ensures that a drop in VKD carboxylation is due to specific enzymatic inhibition, not general cell death.

Workflow cluster_0 Protocol A: Efficacy cluster_1 Protocol B: Safety Prep Compound Preparation (this compound) Bact Broth Microdilution (E. coli / S. aureus) Prep->Bact Mamm FIXgla-PC/HEK293 Cell Culture Prep->Mamm MIC OD600 Readout (MIC Determination) Bact->MIC Data Data Synthesis & Therapeutic Window Analysis MIC->Data ELISA ELISA & Resazurin (VKD & Viability) Mamm->ELISA ELISA->Data

Caption: Parallel cell-based assay workflow for efficacy and off-target safety profiling.

Data Presentation & Interpretation

Quantitative data from both assays must be synthesized to determine the therapeutic index of the compound. Below is a structured data presentation template demonstrating expected comparative profiles between the parent drug and the derivative.

Table 1: Representative Biological Profiling of Cefmetazole vs. This compound

Assay ParameterTarget / StrainCefmetazole (Reference)This compound (Test)Interpretation
Bacterial MIC (µg/mL) E. coli (ATCC 25922)1.56 - 3.13Assay DependentEvaluates retention of primary PBP-binding efficacy.
Bacterial MIC (µg/mL) S. aureus (MRSA)6.25 - 25.0Assay DependentAssesses broad-spectrum capability[7].
VKOR Inhibition (IC₅₀) FIXgla-PC/HEK293Moderate (~50 µM)Assay DependentIndicates risk of drug-induced hypoprothrombinemia[3].
Cell Viability (CC₅₀) HEK293> 500 µMAssay DependentConfirms VKOR inhibition is independent of cytotoxicity.

Note: Data for this compound must be empirically derived using the protocols above. The reference values for Cefmetazole are based on historical in vitro susceptibility and off-target screening data[3],[7].

References

  • Review of the in-vitro spectrum and characteristics of cefmetazole (CS-1170) Source: PubMed (NIH) URL:[Link]

  • What is the mechanism of Cefmetazole Sodium? Source: Patsnap Synapse URL:[Link]

  • What is Cefmetazole Sodium used for? Source: Patsnap Synapse URL:[Link]

  • A cell-based high-throughput screen identifies drugs that cause bleeding disorders by off-targeting the vitamin K cycle Source: PMC (NIH) URL:[Link]

  • Cefmetazole Resistance Mechanism for Escherichia Coli Including ESBL-Producing Strains Source: PMC (NIH) URL:[Link]

  • Antibacterial Activity of Cefmetazole Alone and in Combination with Fosfomycin against Methicillin- and Cephem-Resistant Staphylococcus aureus Source: ASM Journals URL:[Link]

  • This compound | C15H17N7O4S4 | CID 129010488 - PubChem Source: PubChem (NIH) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: S-Methyl Cefmetazole Resolution

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support portal response. It is designed to be modular, allowing you to jump directly to the troubleshooting step relevant to your current chromatographic behavior.

Topic: Optimization of Critical Quality Attributes (Resolution) for Cefmetazole and Related Impurities. Ticket ID: #CMZ-RES-001 Assigned Specialist: Senior Application Scientist, Separation Sciences.[1]

Introduction: The Separation Challenge

Welcome to the technical support portal. You are likely here because you are struggling to separate S-Methyl Cefmetazole (CAS 68576-47-6) from the parent Active Pharmaceutical Ingredient (API), Cefmetazole Sodium.

The Core Problem: this compound is the 7-methylsulfanyl analog of Cefmetazole (which contains a 7-methoxy group).[1]

  • Structural Similarity: The only difference is the substitution of an Oxygen atom (methoxy) with a Sulfur atom (methylthio) at the C7 position.

  • Chromatographic Behavior: Sulfur is less electronegative and more lipophilic than Oxygen. Consequently, This compound is more hydrophobic and typically elutes after the main Cefmetazole peak in Reverse Phase Chromatography (RPC).[1]

  • Co-elution Risk: Due to the steric similarities, if your gradient is too steep or your stationary phase lacks steric selectivity, this impurity will merge with the tail of the parent peak or co-elute with other hydrophobic impurities like Cefmetazole Lactone.

Module 1: Critical Method Parameters (CMP)

Before altering your method, verify your baseline conditions against this optimized reference standard.

Standardized Starting Conditions (Reference Protocol)
ParameterRecommended SettingTechnical Rationale
Stationary Phase C18 (L1) or Phenyl-HexylC18 provides hydrophobic retention; Phenyl-Hexyl offers

selectivity for the tetrazole ring.[1]
Mobile Phase A 50-100 mM Ammonium Phosphate (pH 4.[1]5)Cefmetazole is acidic (pKa ~2.1).[1] pH 4.5 ensures full ionization (COO-), reducing peak tailing.[1]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN for sharper peaks; MeOH for different selectivity (protic solvent effects).[1]
Flow Rate 1.0 - 1.2 mL/minOptimized for 4.6mm ID columns (Van Deemter optimum).[1]
Temperature 25°C - 30°CLower temperature increases retention (

) and often improves resolution (

) for large isomers.[1]

Module 2: Troubleshooting Workflow

Use the following decision tree to diagnose your specific resolution failure.

ResolutionWorkflow Start START: Analyze Chromatogram CheckRT Where does S-Methyl elute? Start->CheckRT CoElution Co-eluting with Parent Peak CheckRT->CoElution Merged in Tail LateElution Elutes After Parent (Poor Separation) CheckRT->LateElution Distinct but Rs < 1.5 Action_Gradient Action: Decrease Gradient Slope (Increase aqueous hold) CoElution->Action_Gradient Step 1: Capacity Factor Action_Temp Action: Lower Temperature (25°C -> 20°C) LateElution->Action_Temp Step 1: Thermodynamics Action_Selectivity Action: Change Column Chemistry (Switch to Phenyl-Hexyl) Action_Gradient->Action_Selectivity If fails Action_pH Action: Adjust pH (Target pH 3.0 - 4.5) Action_Temp->Action_pH Step 2: Ionization Control

Figure 1: Decision matrix for troubleshooting resolution issues between Cefmetazole and S-Methyl impurity.

Module 3: Frequently Asked Questions (Technical)

Q1: The S-Methyl peak is merging with the tail of the Cefmetazole peak. How do I pull them apart?

Diagnosis: This indicates that the selectivity factor (


) is too close to 1.0, or the capacity factor (

) of the impurity is too low. Solution:
  • Reduce Organic Strength: If you are running an isocratic method, decrease the Acetonitrile by 2-3%.[1] If running a gradient, flatten the slope immediately after the main peak elutes.

    • Why? The S-Methyl impurity is more hydrophobic.[1] Lowering the organic strength increases the retention of the hydrophobic impurity more than the parent drug, effectively pulling it away from the main peak's tail.

  • Switch to Methanol: Replace Acetonitrile with Methanol.

    • Mechanism: Methanol is a protic solvent and interacts differently with the amide and tetrazole groups via hydrogen bonding, often altering the elution order or spacing of cephalosporin analogs.

Q2: I am seeing peak fronting, which is ruining my resolution. Is this the column?

Diagnosis: Fronting in cephalosporins is rarely the column (unless it is collapsed). It is usually Sample Solvent Mismatch or Mass Overload . Solution:

  • Protocol Check: Dissolve your sample in the starting mobile phase (e.g., 95% Buffer / 5% ACN).

  • Avoid Pure Organic: Never dissolve Cefmetazole in 100% Methanol or Acetonitrile for injection. The strong solvent "carrying" the sample travels faster than the analyte, causing the band to smear forward (fronting).

Q3: Does pH really matter if both compounds are zwitterionic?

Yes, critically.

  • Mechanism: Cefmetazole has a carboxylic acid (pKa ~2.[1]1) and an amino group.[2][3] The S-Methyl impurity shares this core structure.[1]

  • Optimization: Operating at pH 4.5 (using Ammonium Phosphate) ensures the carboxylic acid is fully deprotonated (ionized).[1] This prevents the "neutral/ionized" equilibrium fluctuation that causes peak broadening.

  • Warning: Do not go below pH 2.5, as the tetrazole ring stability may be compromised, and do not go above pH 7.0, as cephalosporins degrade rapidly in alkaline conditions (beta-lactam ring opening).[1]

Module 4: Advanced Optimization Protocol

If standard C18 methods fail, implement the "Pi-Selectivity" Protocol . This exploits the interaction between the stationary phase and the tetrazole ring present in both molecules.

Protocol: Phenyl-Hexyl Screening[1]

Objective: Enhance resolution (


) by utilizing 

interactions, which differ slightly due to the electron-donating effect of the S-Methyl vs. O-Methyl group.[1]

Step-by-Step Method:

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150mm, 3.5µm.[1]

  • Mobile Phase A: 10mM Ammonium Acetate, pH 4.5.

  • Mobile Phase B: Methanol (Note: Methanol enhances

    
     interactions better than ACN).[1]
    
  • Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial Hold
2.0955Load Sample
20.06040Linear Gradient
25.06040Isocratic Hold
26.0955Re-equilibration

Expected Outcome: The Phenyl-Hexyl phase often retains the S-Methyl impurity longer relative to the C18, increasing the gap between the main peak and the impurity.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 129010488: this compound.[1] PubChem. Available at: [Link][1]

Sources

Technical Support Center: Troubleshooting S-Methyl Cefmetazole Sample Degradation During Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

S-Methyl Cefmetazole (CAS 68576-47-6), chemically identified as 7-methylthiocefmetazole, is a critical process-related impurity and known degradation product of the cephamycin antibiotic cefmetazole[1][2]. During analytical procedures such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), researchers frequently encounter sample degradation. This degradation leads to poor standard recovery, the appearance of artifactual impurity peaks, and failing system suitability criteria. This guide provides authoritative troubleshooting steps, mechanistic insights, and validated protocols to ensure the scientific integrity of your analytical workflows.

Mechanistic Overview: The Causality of Instability

To prevent degradation, one must understand the molecular vulnerabilities of this compound:

  • 
    -Lactam Ring Hydrolysis : The highly strained 
    
    
    
    -lactam ring is extremely susceptible to nucleophilic attack in aqueous solutions. Hydrolysis leads to ring-opening, followed by pH-dependent isomerizations such as lactonization and epimerization[3].
  • Polymerization : In high-concentration aqueous solutions, intermolecular reactions occur between the opened

    
    -lactam rings and intact molecules, forming polymerized impurities. This is a primary cause of high-molecular-weight artifacts during analysis[4].
    
  • Thermal and Photolytic Cleavage : The degradation of cefmetazole derivatives follows first-order kinetics with respect to temperature[2]. Furthermore, the tetrazole and methylthio moieties are sensitive to UV/Vis light, leading to photolytic cleavage.

Troubleshooting Guide & FAQs

Q1: Why am I observing a rapid loss of this compound peak area over the course of my HPLC sequence?

  • Expert Insight : This is typically caused by on-column or in-vial degradation due to an unbuffered diluent or elevated autosampler temperatures. This compound is most stable in a narrow pH range of 5.0 to 9.0[2].

  • Actionable Step : Buffer your sample diluent to pH 6.0–7.0 using a weak, volatile buffer (e.g., 10 mM ammonium acetate). Ensure the autosampler is strictly maintained at 4°C.

Q2: My chromatogram shows broad, late-eluting unknown peaks. What are they, and how do I resolve them?

  • Expert Insight : These are likely polymerized impurities forming in the sample vial. High stock concentrations (>1 mg/mL) and prolonged aqueous exposure accelerate polymerization[4].

  • Actionable Step : Prepare fresh standard solutions daily. If polymerization must be quantified, utilize High-Performance Size Exclusion Chromatography (HPSEC) with a TSK-gel G2000SWxl column, which offers higher specificity for polymerized degradation products than standard RP-HPLC[4].

Q3: How can I differentiate between actual process impurities and artifactual degradation products formed during the HPLC run?

  • Expert Insight : Without a self-validating Stability-Indicating Method (SIM), artifacts cannot be distinguished from true impurities.

  • Actionable Step : Execute a forced degradation study (see Experimental Protocols) on the this compound standard. By mapping the stress-induced peaks against your baseline chromatogram, you can definitively identify which peaks are analytical artifacts.

Quantitative Data: Stability Profiles

The following table summarizes the degradation kinetics of this compound (1 mg/mL) under various analytical conditions, highlighting the critical need for controlled sample handling.

Environmental ConditionExposure Time% Recovery (HPLC)Primary Degradation Mechanism
pH 2.0 (Unbuffered Acid) 4 Hours< 50%

-Lactam Ring-Opened Lactones
pH 7.0 (Buffered, 4°C) 24 Hours> 98%Stable (Optimal Condition)
pH 11.0 (Unbuffered Base) 1 Hour< 10%Base-Catalyzed Hydrolysis
Ambient Light (Clear Vial) 8 Hours~ 75%Photolytic Cleavage / Isomerization
80°C (Aqueous Solution) 2 Hours< 20%Polymerization & Thermal Cleavage

Experimental Protocols: Self-Validating Workflows

Protocol 1: Stability-Indicating Sample Preparation

Objective: To prepare this compound standards that resist degradation during a 24-hour HPLC sequence.

  • Weighing : Accurately weigh 10.0 mg of this compound reference standard into a 100 mL amber volumetric flask.

    • Causality: Amber glass prevents UV-induced photolytic cleavage of the tetrazole ring.

  • Diluent Preparation : Prepare a diluent consisting of High-Purity Water:Acetonitrile (80:20, v/v) buffered with 10 mM Ammonium Phosphate, adjusted to pH 6.5 using dilute phosphoric acid.

    • Causality: Maintaining pH 6.5 prevents the auto-catalytic pH shifts that trigger rapid

      
      -lactam hydrolysis.
      
  • Dissolution : Dissolve the standard completely using gentle mechanical swirling. Do not use an ultrasonic bath.

    • Causality: Ultrasonic cavitation generates localized heat, which drastically accelerates thermal degradation and polymerization.

  • Storage : Immediately transfer aliquots to amber HPLC vials and store them at 4°C in the autosampler.

Protocol 2: Forced Degradation for Peak Identification

Objective: To generate predictable degradation products to validate method specificity.

  • Acid Hydrolysis : Mix 1.0 mL of the stock solution (1 mg/mL) with 1.0 mL of 0.1 M HCl. Incubate at 25°C for 2 hours. Neutralize by adding exactly 1.0 mL of 0.1 M NaOH.

  • Base Hydrolysis : Mix 1.0 mL of the stock solution with 1.0 mL of 0.1 M NaOH. Incubate at 25°C for 10 minutes. Neutralize immediately with 1.0 mL of 0.1 M HCl.

  • Oxidative Stress : Mix 1.0 mL of the stock solution with 1.0 mL of 3% H₂O₂. Incubate at 25°C for 2 hours in the dark.

  • Analysis : Inject the stressed samples alongside an unstressed control. A mass balance of >95% (sum of intact peak + degradant peaks) validates the method's capability to detect all degradation products without secondary loss.

Visualizations

Degradation SMC This compound (Intact Standard) Hydrolysis β-Lactam Ring Opening (Acid/Base/H2O) SMC->Hydrolysis pH <5 or >9 Polymerization Polymerization (High Conc. / Heat) SMC->Polymerization Conc >1mg/mL, Heat Oxidation Sulfoxide Formation (Oxidative Stress) SMC->Oxidation Peroxides / Light Isomerization Lactonization & Epimerization (pH Dependent) Hydrolysis->Isomerization Rearrangement Polymers Polymerized Impurities (HPSEC Detectable) Polymerization->Polymers

Mechanistic degradation pathways of this compound under analytical stress conditions.

Troubleshooting Start Analyze this compound CheckPeak Low Recovery or Extra Peaks? Start->CheckPeak CheckpH Verify Diluent pH (Target: 6.0-7.0) CheckPeak->CheckpH Yes Success Stable Baseline Achieved CheckPeak->Success No CheckTemp Check Autosampler Temp (Target: 4°C) CheckpH->CheckTemp In Range FixpH Buffer Diluent CheckpH->FixpH Out of Range CheckLight Amber Vials Used? CheckTemp->CheckLight 4°C FixTemp Cool Autosampler CheckTemp->FixTemp > 4°C FixLight Protect from Light CheckLight->FixLight No CheckLight->Success Yes FixpH->Success FixTemp->Success FixLight->Success

Logical troubleshooting workflow for resolving this compound degradation during HPLC.

References

  • PubChem . "this compound | C15H17N7O4S4 | CID 129010488". National Center for Biotechnology Information. URL:[Link]

  • Wang, F., et al. "Analysis of the polymerized impurities in cefmetazole sodium based on novel separation principle by liquid chromatography tandem ion trap/time-of-flight mass spectrometry". Journal of Pharmaceutical and Biomedical Analysis (PubMed). URL:[Link]

  • ResearchGate . "Degradation stability of cefmetazole sodium in vitro". ResearchGate Scientific Network. URL:[Link]

Sources

Technical Support Center: High-Resolution Separation of S-Methyl Cefmetazole

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket ID: OPT-CEF-MET-01 Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary: The Separation Challenge

Welcome to the technical support hub. You are likely here because the separation of Cefmetazole (a cephamycin antibiotic) from its S-Methyl derivative (S-Methyl Cefmetazole) is failing due to poor resolution or peak tailing.

The Core Conflict:

  • Cefmetazole is an acidic, polar molecule containing a carboxylic acid and a tetrazole ring.

  • This compound (typically the methyl ester or S-methylated thiolate) is significantly more hydrophobic .

In Reversed-Phase Chromatography (RPC), the S-Methyl impurity should theoretically elute after the parent drug. However, secondary interactions with free silanols and improper pH control often cause the parent peak to tail, burying the impurity or causing co-elution.

This guide provides a self-validating optimization protocol to resolve these species.

Mobile Phase Optimization Logic (Decision Matrix)

Before mixing solvents, understand the decision pathway. Use this logic flow to select your starting conditions based on your specific failure mode.

MobilePhaseLogic start START: Define Separation Goal detect Detection Method? start->detect uv UV / PDA detect->uv Robustness ms LC-MS / MS detect->ms Sensitivity phos Phosphate Buffer (pH 2.5 - 4.5) Best Peak Shape uv->phos volatile Ammonium Acetate/Formate (pH 3.0 - 6.0) ms->volatile tailing Issue: Peak Tailing? phos->tailing volatile->tailing res Issue: Poor Resolution? tailing->res No action1 Add TEA or Increase Ionic Strength tailing->action1 Yes action2 Switch Organic: MeOH -> ACN (Change Selectivity) res->action2 Co-elution

Figure 1: Decision matrix for selecting mobile phase components based on detection mode and observed chromatographic errors.

Technical Q&A: Troubleshooting & Optimization

Q1: Why is my Cefmetazole peak tailing, masking the S-Methyl impurity?

Diagnosis: Cefmetazole contains a carboxylic acid and amine functionalities (zwitterionic character). Tailing is usually caused by:

  • Silanol Interaction: The amine/nitrogen moieties interact with acidic silanols on the silica support.

  • Metal Chelation: Cephalosporins can chelate trace metals in the column or system.

The Fix:

  • Buffer Choice: Use Phosphate Buffer (20-50 mM) . Phosphate masks silanols better than acetate.

  • pH Control: Adjust pH to 3.0 – 4.5 . At this pH, the carboxylic acid is partially suppressed, increasing retention on C18, while the silanols are protonated (neutral), reducing secondary interactions.

  • Additives: If tailing persists, add 5% THF (Tetrahydrofuran) to the mobile phase. THF is a strong solvent that can disrupt hydrogen bonding interactions.

Q2: The S-Methyl peak is co-eluting with the main peak. How do I pull them apart?

Diagnosis: If the S-Methyl impurity (hydrophobic) co-elutes, your organic strength is likely too high at the start of the gradient, or the selectivity of the solvent is poor.

The Fix:

  • Switch Modifier: Change from Methanol to Acetonitrile (ACN) . ACN is a dipole-dipole solvent, whereas Methanol is a proton donor. This change often alters the selectivity factor (

    
    ) significantly for methylated species.
    
  • Gradient Engineering: Lower the initial organic concentration. If starting at 10% B, drop to 5% B and hold for 2 minutes (Isocratic hold) before ramping. This focuses the analyte at the column head.

Q3: Can I use Ion-Pairing Reagents?

Analysis: Yes, USP methods for Cefmetazole often use Tetrabutylammonium hydroxide (TBAH) .

  • Mechanism: TBAH forms an ion pair with the carboxylate of Cefmetazole, making it more hydrophobic and increasing its retention time.

  • Effect on S-Methyl: Since the S-Methyl impurity likely lacks the free carboxylate (if it is an ester), it will not ion-pair. This creates a massive retention shift: Cefmetazole moves away (later), while S-Methyl stays relatively fixed, improving resolution.

The "Golden Standard" Protocol

This protocol synthesizes USP guidelines with modern optimization for impurity profiling.

Reagents & Equipment
  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent end-capped column).

  • Temperature: 30°C (Critical for mass transfer kinetics).[1]

  • Flow Rate: 1.0 mL/min.[2]

Mobile Phase Preparation
ComponentCompositionRole
Solvent A (Buffer) 50 mM Ammonium Phosphate (pH 4.5)Controls ionization; suppresses silanol activity.
Solvent B (Organic) Acetonitrile (HPLC Grade)Elution strength; sharper peaks than MeOH.
Optional Additive 5 mM Tetrabutylammonium Hydroxide (TBAH)Only use if resolution < 1.5 . Increases retention of acidic parent.
Gradient Program
Time (min)% Solvent A% Solvent BPhase Description
0.0 955Equilibration: Focuses polar degradation products.
5.0 955Isocratic Hold: Ensures separation of early eluting polar impurities (e.g., MTT).
25.0 6040Linear Ramp: Elutes Cefmetazole followed by S-Methyl impurity.
30.0 6040Wash: Ensures elution of highly hydrophobic dimers.
31.0 955Re-equilibration.

Visualizing the Separation Mechanism

Understanding why the separation works ensures you can adapt it if your column degrades.

SeparationMechanism cluster_0 Mobile Phase (pH 4.5) cluster_1 Stationary Phase (C18) cef Cefmetazole (Partially Ionized) c18 C18 Chains cef->c18 Moderate Interaction silanol Residual Silanols cef->silanol Repulsion (if pH < pKa) smethyl S-Methyl Impurity (Hydrophobic) smethyl->c18 Strong Hydrophobic Interaction result Result: S-Methyl Elutes Later smethyl->result

Figure 2: Mechanistic interaction of analytes with the stationary phase. The S-Methyl impurity exhibits stronger hydrophobic binding to C18 chains compared to the parent drug.

References & Authority

The protocols above are grounded in established pharmacopeial standards and chromatographic theory.

  • USP Monograph: Cefmetazole Sodium. United States Pharmacopeia. (Current Revision). Defines the use of Ammonium Phosphate and TBAH for related substances.

  • Separation of Cephalosporins by HPLC. ResearchGate. Discusses the critical role of pH and organic modifiers in beta-lactam separation.

  • Impurity Profiling of Cefmetazole. Journal of Pharmaceutical and Biomedical Analysis. Highlights the identification of polymerized and methylated impurities.

For further assistance, submit a chromatogram to the support portal referencing Ticket ID OPT-CEF-MET-01.

Sources

Technical Support Center: Troubleshooting Low Recovery of S-Methyl Cefmetazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for S-Methyl Cefmetazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the analytical quantification of this compound, specifically addressing the issue of low recovery. As a derivative of the cephamycin antibiotic Cefmetazole, this compound shares vulnerabilities inherent to the β-lactam class of antibiotics, making careful handling and optimized analytical methods crucial for accurate quantification.[1][2][3]

This resource provides a structured, in-depth approach to troubleshooting, moving from common procedural oversights to more complex chemical and matrix-related issues. Each section is presented in a question-and-answer format to directly address the specific problems you may be facing in your laboratory.

Part 1: Initial Assessment and Sample Handling

Low recovery issues often originate from the initial steps of sample preparation and handling. This section focuses on the critical factors that can impact the stability of this compound before it even reaches the analytical instrument.

Q1: I'm observing a significant loss of this compound in my aqueous stock solutions and prepared samples, even before analysis. What are the likely causes?

This is a common issue, as this compound, like many β-lactam antibiotics, is susceptible to degradation in aqueous environments. The primary culprits are typically inappropriate pH, elevated temperature, and exposure to light.[4][5]

  • pH Instability: The β-lactam ring in cephalosporins is prone to hydrolysis outside of a specific pH range. For Cefmetazole, the parent compound, stability is greatest between pH 5 and 9.[4][5] Deviations below pH 5 or above pH 9 can lead to rapid degradation.

  • Thermal Degradation: The rate of hydrolysis is significantly accelerated by increased temperatures.[4][5] Storing solutions at room temperature for extended periods can lead to substantial analyte loss.

  • Photosensitivity: Exposure to light can also contribute to the degradation of Cefmetazole and its derivatives.[4][5]

Troubleshooting Protocol: Stability Assessment

  • pH Verification: Immediately measure the pH of your stock solutions and sample diluents. If outside the optimal range of 5-9, adjust using a suitable buffer system (e.g., phosphate or citrate buffer).

  • Temperature Control: Always prepare and store this compound solutions on ice or at refrigerated temperatures (2-8°C).[6] For long-term storage, freezing at -20°C or below is recommended.[6][7]

  • Light Protection: Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[8]

  • Fresh Preparation: Whenever possible, prepare solutions fresh daily. If storing, perform a stability study to determine the acceptable storage duration under your specific conditions.[5]

Part 2: Optimizing the Extraction and Sample Preparation Workflow

The extraction of this compound from complex matrices such as plasma, serum, or tissue homogenates is a critical step where significant analyte loss can occur. Incomplete extraction or analyte degradation during this phase are common sources of low recovery.

Q2: My recovery of this compound is low and inconsistent when extracting from a biological matrix. How can I improve my extraction efficiency?

Low and variable recovery from biological matrices often points to issues with the chosen extraction technique, solvent selection, or matrix effects.

  • Insufficient Extraction: The polarity of the extraction solvent may not be optimal for partitioning this compound from the sample matrix.[8]

  • Protein Precipitation Issues: When using protein precipitation, incomplete removal of proteins can lead to co-precipitation of the analyte or interference during analysis.[9]

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of this compound in mass spectrometry-based methods or co-elute with the analyte in UV-based methods, leading to inaccurate quantification.[10][11]

Troubleshooting Workflow: Extraction Optimization

Extraction_Troubleshooting cluster_start Start: Low Recovery cluster_extraction Extraction Method cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_end Outcome start Low Recovery Observed extraction_method Current Method: - Protein Precipitation (PPT) - Liquid-Liquid Extraction (LLE) - Solid-Phase Extraction (SPE) start->extraction_method Evaluate ppt_solvent Optimize Solvent - Acetonitrile - Methanol - Perchloric Acid extraction_method->ppt_solvent If PPT lle_solvent Select Appropriate Solvent (e.g., Ethyl Acetate, Dichloromethane) extraction_method->lle_solvent If LLE spe_sorbent Choose Correct Sorbent (e.g., Reversed-Phase, Ion-Exchange) extraction_method->spe_sorbent If SPE ppt_ratio Adjust Plasma:Solvent Ratio ppt_solvent->ppt_ratio ppt_vortex Ensure Thorough Vortexing ppt_ratio->ppt_vortex ppt_centrifuge Optimize Centrifugation (Speed and Time) ppt_vortex->ppt_centrifuge end_goal Improved Recovery ppt_centrifuge->end_goal lle_ph Adjust Sample pH (Ion Suppression) lle_solvent->lle_ph lle_mixing Optimize Mixing Technique (Vortex vs. Gentle Inversion) lle_ph->lle_mixing lle_mixing->end_goal spe_conditioning Ensure Proper Conditioning spe_sorbent->spe_conditioning spe_wash Optimize Wash Steps spe_conditioning->spe_wash spe_elution Optimize Elution Solvent spe_wash->spe_elution spe_elution->end_goal

Caption: Troubleshooting workflow for optimizing this compound extraction.

Step-by-Step Protocol for Extraction Optimization:

  • Evaluate Your Current Method:

    • Protein Precipitation (PPT): While fast, it can be less clean than other methods. Consider optimizing the precipitating agent (e.g., acetonitrile, methanol) and the ratio of solvent to sample.[9] Ensure complete protein removal through adequate vortexing and centrifugation.

    • Liquid-Liquid Extraction (LLE): This can provide a cleaner extract. The choice of organic solvent is critical. Experiment with solvents of varying polarity. Adjusting the pH of the aqueous sample can improve partitioning of this compound into the organic phase.[11]

    • Solid-Phase Extraction (SPE): This method offers the cleanest extracts and can concentrate the analyte.[10] Select a sorbent that has a high affinity for this compound. Reversed-phase (C18) or mixed-mode sorbents are often good starting points. Method development will involve optimizing the conditioning, loading, washing, and elution steps.

  • Solvent Selection: this compound is a moderately polar compound. For LLE, consider solvents like ethyl acetate or a mixture of dichloromethane and isopropanol. For SPE, methanol or acetonitrile with a pH modifier (e.g., formic acid) are common elution solvents.

  • pH Adjustment: The recovery of acidic compounds like this compound can be significantly influenced by pH.[11] For reversed-phase SPE or LLE, adjusting the sample pH to be at least 2 units below the pKa of the carboxylic acid group will neutralize it, leading to better retention on the SPE sorbent or extraction into the organic solvent.

Data Presentation: Impact of pH on Extraction Recovery

Extraction MethodSample pHAnalyte FormExpected Recovery
Reversed-Phase SPE2-3NeutralHigh
Reversed-Phase SPE7AnionicLow
Liquid-Liquid (Ethyl Acetate)2-3NeutralHigh
Liquid-Liquid (Ethyl Acetate)7AnionicLow

Part 3: Chromatographic and Instrumental Parameters

Even with a stable and efficiently extracted sample, issues within the analytical instrumentation can lead to perceived low recovery. This section addresses common chromatographic and detection problems.

Q3: My recovery is still low, and I'm observing poor peak shape or peak splitting in my chromatogram. What could be the issue?

Poor chromatography can lead to inaccurate integration and calculation of recovery.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and, consequently, the retention and peak shape of this compound.[12]

  • Solvent Mismatch: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion and broadening.

  • Column Degradation: Over time, the performance of an HPLC column can degrade, leading to poor peak shape and loss of resolution.

Troubleshooting Protocol: Chromatographic Optimization

  • Mobile Phase pH: For reversed-phase chromatography, buffering the mobile phase at a pH that keeps this compound in a single ionic form is crucial. A mobile phase pH between 3 and 5 is a good starting point.

  • Sample Diluent: Ensure your final sample diluent is the same as or weaker than your initial mobile phase composition.

  • Column Health: If you suspect column degradation, flush the column with a strong solvent or replace it.

  • Wavelength Selection: For UV detection, ensure you are using the optimal wavelength for this compound. A wavelength of around 264 nm is often used for cephalosporins.[12]

Logical Relationship Diagram: Diagnosing Low Recovery

Low_Recovery_Diagnosis cluster_problem Problem cluster_investigation Investigation Pathway cluster_causes Potential Causes cluster_solutions Solutions low_recovery Low Recovery of This compound sample_handling Sample Handling and Stability low_recovery->sample_handling extraction Extraction and Sample Prep low_recovery->extraction chromatography Chromatography and Detection low_recovery->chromatography ph_temp_light pH, Temperature, Light Degradation sample_handling->ph_temp_light Check incomplete_extraction Incomplete Extraction extraction->incomplete_extraction Check matrix_effects Matrix Effects extraction->matrix_effects Check poor_chromatography Poor Peak Shape/ Integration chromatography->poor_chromatography Check optimize_storage Optimize Storage (pH, Temp, Light) ph_temp_light->optimize_storage Implement optimize_extraction Optimize Extraction (Solvent, pH, Method) incomplete_extraction->optimize_extraction Implement use_internal_std Use Internal Standard matrix_effects->use_internal_std Implement optimize_mobile_phase Optimize Mobile Phase and Sample Diluent poor_chromatography->optimize_mobile_phase Implement

Caption: Diagnostic pathway for troubleshooting low this compound recovery.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Welch Lab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

  • Journal of Chromatographic Science. (2017, November 28). Determination of Cephalosporins by UHPLC-DAD Using Molecularly Imprinted Polymers. Oxford Academic. Retrieved from [Link]

  • PubChem. (n.d.). Cefmetazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Tannak, N. F., & Hemmateenejad, B. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of Applied Bioanalysis, 8(1), 1-10.
  • Journal of Young Investigators. (2017, June 1). Development of a Methodology to Determine Antibiotic Concentrations in Water Samples Using High-Pressure Liquid Chromatography. Retrieved from [Link]

  • PubMed. (1981). High-performance liquid chromatographic method for determination of cefmetazole in human serum. Retrieved from [Link]

  • UKnowledge. (2017, June 1). Development of a Methodology to Determine Antibiotic Concentrations in Water Samples Using High-Pressure Liquid Chromatography. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2021). Antibiotics | Liquid Chromatography With Tandem Mass Spectrometry | Extraction Techniques | Antimicrobial Resistance. Retrieved from [Link]

  • Wikipedia. (n.d.). Cefmetazole. Retrieved from [Link]

  • LCGC International. (2020, November 11). Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation stability of cefmetazole sodium in vitro. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of cephalosporins and study of different analytical parameters. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of the related substances in cefmetazole sodium by LC-MS/MS. Retrieved from [Link]

  • JOCPR. (n.d.). Chemistry, classification, pharmacokinetics, clinical uses and analysis of beta lactam antibiotics: A review. Retrieved from [Link]

  • Semantic Scholar. (2023, June 8). REVIEW ARTICLE Identification of antibiotic by chromatographic and spectrophotometric methods. Retrieved from [Link]

  • A Critical Review of Analytical Methods for Quantification of Cefotaxime. (2017, March 17). Retrieved from [Link]

Sources

Technical Support Center: Minimizing S-Methyl Cefmetazole Formation During Cefmetazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Cefmetazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the formation of the process-related impurity, S-Methyl Cefmetazole. Our goal is to equip you with the scientific understanding and practical solutions to optimize your synthesis and ensure the highest purity of your final product.

I. Understanding the Challenge: The Formation of this compound

Cefmetazole is a second-generation cephamycin antibiotic valued for its broad-spectrum activity.[1][2] Its synthesis, however, can be complicated by the formation of impurities, one of which is this compound. This impurity arises from a side reaction involving the methylation of the thiol group in the 1-methyl-1H-tetrazol-5-yl)thiomethyl side chain at the C-3 position of the cephem nucleus. Minimizing its formation is critical for meeting stringent regulatory requirements and ensuring the safety and efficacy of the final drug product.

The core of Cefmetazole synthesis often involves the acylation of a 7-amino-7-methoxycephalosporanic acid (7-MAC) derivative with a cyanomethylthioacetic acid side chain.[3][4] The formation of this compound is often linked to the presence of methylating agents or conditions that promote methylation during the synthesis or purification steps.

II. Troubleshooting Guide: Tackling this compound Formation Head-On

This section is structured in a question-and-answer format to directly address common issues encountered during Cefmetazole synthesis.

Issue 1: Elevated levels of this compound detected in the crude product.

Q: We are observing a higher-than-expected percentage of this compound in our initial HPLC analysis post-synthesis. What are the likely causes and how can we mitigate this?

A: This is a frequent challenge and often points to one or more factors in your reaction setup. Let's break down the potential culprits and the corresponding solutions.

Possible Cause 1: Residual Methylating Agents from Precursor Synthesis

  • Expertise & Experience: The synthesis of the key intermediate, 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7-MAC), can sometimes involve the use of methylating agents. If these reagents are not completely removed before the subsequent acylation step, they can react with the thiol group of Cefmetazole.

  • Troubleshooting Steps:

    • Re-evaluate the purification of 7-MAC: Ensure your purification protocol for the 7-MAC intermediate is robust. This may involve additional recrystallization steps or chromatographic purification to eliminate any lingering methylating agents.

    • Analytical Scrutiny: Employ sensitive analytical techniques like GC-MS or LC-MS to screen for trace amounts of common methylating agents in your 7-MAC batches before proceeding with the synthesis.

Possible Cause 2: Inappropriate Solvent Choice or Contamination

  • Expertise & Experience: Certain solvents, particularly methanol, if used under specific conditions (e.g., in the presence of a strong acid or base), can act as a methylating agent. Solvent contamination with methylating impurities is also a possibility.

  • Troubleshooting Steps:

    • Solvent Selection: If your current protocol uses methanol, consider exploring alternative solvents that are less prone to methylation, such as acetonitrile, acetone, or dichloromethane, for the critical coupling and subsequent steps.

    • Solvent Purity: Always use high-purity, anhydrous solvents. It is good practice to test incoming solvent batches for any potential contaminants that could act as methylating agents.

Possible Cause 3: Reaction Temperature Excursions

  • Expertise & Experience: Higher reaction temperatures can accelerate the rate of side reactions, including the undesired methylation.[5] Precise temperature control is paramount.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Conduct a design of experiments (DoE) study to determine the optimal temperature range that favors the formation of Cefmetazole while minimizing the S-Methyl impurity. Often, lower temperatures are beneficial.

    • Implement Robust Temperature Control: Utilize a well-calibrated reactor with precise temperature monitoring and control systems to prevent temperature spikes during the reaction.

Issue 2: Inconsistent this compound levels between batches.

Q: We are struggling with batch-to-batch variability in the levels of this compound. What could be causing this inconsistency?

A: Inconsistent impurity levels are often indicative of subtle variations in reaction conditions or raw material quality.

Possible Cause 1: Variability in Raw Material Quality

  • Expertise & Experience: The purity of your starting materials, particularly the 7-MAC and the cyanomethylthioacetic acid derivative, can vary between suppliers or even between different lots from the same supplier.

  • Troubleshooting Steps:

    • Stringent Raw Material Specification: Establish strict specifications for all incoming raw materials, including impurity profiles.

    • Incoming Quality Control: Implement a rigorous analytical testing program for all raw materials to ensure they meet your established standards before use in production.

Possible Cause 2: Inconsistent Reaction Hold Times

  • Expertise & Experience: The duration of the reaction can influence the extent of side reactions. Longer reaction times may provide more opportunity for the formation of this compound.

  • Troubleshooting Steps:

    • Process Parameter Control: Define and strictly adhere to optimized reaction times.

    • In-Process Monitoring: Utilize in-process controls (IPCs) such as HPLC to monitor the reaction progress and determine the optimal endpoint, ensuring the reaction is stopped once the desired conversion is achieved without allowing for extended periods that could lead to increased impurity formation.

Issue 3: Difficulty in removing this compound during purification.

Q: We are finding it challenging to separate this compound from the desired Cefmetazole product using our current crystallization method. What alternative purification strategies can we explore?

A: The structural similarity between Cefmetazole and its S-Methyl derivative can indeed make separation difficult.

Possible Solution 1: Optimization of Crystallization Conditions

  • Expertise & Experience: The choice of solvent system, temperature profile, and seeding strategy during crystallization are critical for achieving effective purification.

  • Troubleshooting Steps:

    • Solvent Screening: Conduct a comprehensive screening of different solvent and anti-solvent systems to identify a combination that provides a significant difference in solubility between Cefmetazole and the S-Methyl impurity.

    • Controlled Cooling: Implement a controlled and gradual cooling profile during crystallization to promote the formation of pure Cefmetazole crystals, leaving the impurity in the mother liquor.

Possible Solution 2: Preparative Chromatography

  • Expertise & Experience: For high-purity requirements or when crystallization proves insufficient, preparative high-performance liquid chromatography (HPLC) is a powerful tool for separating closely related impurities.

  • Troubleshooting Steps:

    • Method Development: Develop a robust preparative HPLC method with a suitable stationary phase (e.g., C18) and mobile phase to achieve baseline separation between Cefmetazole and this compound.

    • Fraction Collection: Carefully collect the fractions containing the pure Cefmetazole and analyze them to confirm the removal of the impurity.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism leading to the formation of this compound?

A1: The most probable mechanism is a nucleophilic substitution reaction where the sulfur atom of the thiol group on the C-3 side chain of Cefmetazole attacks a methylating agent present in the reaction mixture. This results in the formation of a new C-S bond and the displacement of a leaving group from the methylating agent.

Q2: Are there any specific reagents used in the Cefmetazole synthesis that are known to be potential sources of methylation?

A2: While specific proprietary synthesis routes may vary, any reagent that can act as a methyl donor should be scrutinized. This includes not only obvious methylating agents like methyl iodide or dimethyl sulfate that might be used in precursor synthesis but also less obvious sources like methanol under certain conditions.

Q3: How does pH influence the formation of this compound?

A3: The pH of the reaction medium can play a significant role. Under basic conditions, the thiol group can be deprotonated to form a more nucleophilic thiolate anion, which can then more readily react with any electrophilic methylating agents present. Conversely, highly acidic conditions might lead to degradation of the Cefmetazole molecule itself. Cefmetazole sodium is generally most stable in a pH range of 5 to 9.[5][6] Therefore, maintaining the pH within a neutral to slightly acidic range during the synthesis and workup is often beneficial for minimizing this side reaction.

Q4: What analytical techniques are best suited for detecting and quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for both detecting and quantifying this compound.[7][8] Developing a stability-indicating HPLC method is crucial to ensure that the peak corresponding to the impurity is well-resolved from the main Cefmetazole peak and other potential degradants. For structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[9]

Q5: Can the order of reagent addition impact the formation of this compound?

A5: Yes, the sequence of adding reagents can be critical. For instance, ensuring that the acylation of the 7-amino group is complete before introducing any conditions or reagents that might promote methylation can be an effective strategy. A well-designed process will introduce potentially problematic reagents at a stage where the desired reaction is favored and side reactions are minimized.

IV. Experimental Protocols & Data

Protocol 1: Optimized HPLC Method for Cefmetazole and this compound Analysis

This protocol outlines a starting point for developing a robust analytical method.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.05 M Phosphate buffer, pH 6.5
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

Note: This is a general method and may require optimization for your specific system and sample matrix.

Table 1: Impact of Reaction Temperature on this compound Formation
ExperimentReaction Temperature (°C)Cefmetazole Purity (%)This compound (%)
1098.50.3
21097.80.8
325 (Ambient)96.21.5
44093.13.2

This data is illustrative and highlights the trend of increased impurity formation with higher temperatures.

V. Visualizing the Process

Workflow for Minimizing this compound

G cluster_0 Pre-Synthesis cluster_1 Synthesis cluster_2 In-Process Control cluster_3 Post-Synthesis Raw Material QC Raw Material QC Controlled Reagent Addition Controlled Reagent Addition Raw Material QC->Controlled Reagent Addition Solvent Purity Check Solvent Purity Check Solvent Purity Check->Controlled Reagent Addition Optimized Temp Control Optimized Temp Control pH Monitoring pH Monitoring Optimized Temp Control->pH Monitoring HPLC Monitoring HPLC Monitoring pH Monitoring->HPLC Monitoring Controlled Reagent Addition->Optimized Temp Control Optimized Crystallization Optimized Crystallization HPLC Monitoring->Optimized Crystallization Final Product Analysis Final Product Analysis Optimized Crystallization->Final Product Analysis

Caption: A workflow diagram illustrating key control points for minimizing this compound formation.

Simplified Cefmetazole Synthesis and Impurity Formation Pathway

G 7-MAC Derivative 7-MAC Derivative Cefmetazole Cefmetazole 7-MAC Derivative->Cefmetazole Acylation Cyanomethylthioacetic Acid Derivative Cyanomethylthioacetic Acid Derivative Cyanomethylthioacetic Acid Derivative->Cefmetazole This compound This compound Cefmetazole->this compound Methylation (Side Reaction) Methylating Agent Methylating Agent Methylating Agent->this compound

Caption: A simplified schematic of the Cefmetazole synthesis and the side reaction leading to this compound.

VI. References

  • ResearchGate. Degradation stability of cefmetazole sodium in vitro. Available from: [Link]

  • Gupta VD, Mawoswe J, Bailey RE. Stability of cefmetazole sodium in 5% dextrose injection and 0.9% sodium chloride injection. Int J Pharm Compd. 1997 May-Jun;1(3):208-9.

  • PubMed. Analysis of the polymerized impurities in cefmetazole sodium based on novel separation principle by liquid chromatography tandem ion trap/time-of-flight mass spectrometry. Available from: [Link]

  • ResearchGate. Compatibility and Stability of Ten Commonly Used Clinical Drugs in Pediatric Electrolyte Supplements Injection. Available from: [Link]

  • PubMed. Stability of cefmetazole-doxycycline mixtures in sodium chloride and dextrose injections. Available from: [Link]

  • PubMed. High-performance liquid chromatographic method for determination of cefmetazole in human serum. Available from: [Link]

  • PubMed. Progress in One-pot Bioconversion of Cephalosporin C to 7-Aminocephalosporanic Acid. Available from: [Link]

  • LookChem. Cas 957-68-6,7-Aminocephalosporanic acid. Available from: [Link]

  • PubMed. One-pot conversion of cephalosporin C by using an optimized two-enzyme process. Available from: [Link]

  • ResearchGate. (PDF) Recent analytical methods for cephalosporins in biological fluids. Available from: [Link]

  • ResearchGate. Identification of the related substances in cefmetazole sodium by LC-MS/MS. Available from: [Link]

  • Pharmaffiliates. Cefmetazole-impurities. Available from: [Link]

  • PMC. Synthesis of 7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions a . | Download Scientific Diagram. Available from: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Available from: [Link]

  • PRISM BioLab. Reaction Conditions Optimization: The Current State. Available from: [Link]

  • PMC. Biosynthesis of a 7-alpha-methoxycephalosporin. Incorporation of molecular oxygen. Available from: [Link]

  • Google Patents. CN101787040B - Method for preparing cefmetazole sodium. Available from:

  • UBB. 7-AMINOCEPHALOSPORANIC ACID – PRODUCTION AND SEPARATION. Available from: [Link]

  • Journal of Pure and Applied Microbiology. Cephalosporin C Acylase from Microbes for One-step Enzymatic Transformation of Cephalosporin C to 7-Aminocephalosporanic Acid. Available from: [Link]

  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals. Available from: [Link]

  • Google Patents. CN103709179A - Synthesis and purification method of cefmetazole sodium. Available from:

  • PMC. Comparative antibacterial activities of 7 alpha-methoxy cephalosporins and 7 beta-methoxyiminoacetamido cephalosporins against Bacteroides fragilis. Available from: [Link]

  • Google Patents. CN101574351A - Cefmetazole preparation used for injection and preparation method thereof. Available from:

  • How to optimize the reaction conditions of 7 - ACA in cephalosporin antibiotic synthesis? Available from: [Link]

  • Google Patents. CN105585580A - Synthesis method of methoxy cephalosporin drug intermediate 7-MAC. Available from:

  • Google Patents. KR20200068163A - Process for preparing cefmetazole sodium. Available from:

  • PMC. Towards Antibiotic Synthesis in Continuous-Flow Processes. Available from: [Link]

  • PubChem. Cefmetazole | C15H17N7O5S3 | CID 42008. Available from: [Link]

  • PubMed. Cefmetazole (CS-1170), a "new" cephamycin with a decade of clinical experience. Available from: [Link]

  • Veeprho. Cefmetazole Impurity 7 (Mixture of Isomers) | CAS 64278-70-2. Available from: [Link]

Sources

Validation & Comparative

Comprehensive Comparative Stability Study: S-Methyl Cefmetazole vs. Cefmetazole API

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the degradation pathways of an Active Pharmaceutical Ingredient (API) relative to its process impurities is critical for developing robust, stability-indicating analytical methods. Cefmetazole is a second-generation cephalosporin (cephamycin) characterized by a 7α-methoxy group, which provides essential resistance against β-lactamases. However, during synthesis and prolonged storage, a critical process-related impurity emerges: S-Methyl Cefmetazole (Cefmetazole Impurity 4).

This guide objectively compares the kinetic stability of this compound against the parent Cefmetazole API, providing actionable experimental protocols, mechanistic insights, and quantitative data to support formulation development.

Mechanistic Causality of Degradation

The structural divergence between the API and the impurity lies at the 7α-position: Cefmetazole possesses a 7α-methoxy group, whereas this compound features a 7α-methylthio group [1].

While both compounds share the highly strained β-lactam ring—making them susceptible to base/acid-catalyzed hydrolysis—the substitution of oxygen with sulfur fundamentally alters the molecule's stereoelectronic environment. Sulfur is larger and more polarizable than oxygen. This subtle shift reduces the steric shielding around the β-lactam carbonyl and introduces a highly oxidizable thioether linkage. Consequently, this compound exhibits distinct, accelerated degradation kinetics under oxidative and pH-stressed conditions compared to the parent API [2].

MechanisticPathway Cef Cefmetazole API (7α-methoxy) Hydrolysis Base/Acid Hydrolysis (β-Lactam Cleavage) Cef->Hydrolysis pH < 5 or pH > 9 Oxidation Oxidative Stress (H2O2 Exposure) Cef->Oxidation ROS attack Degradants Open-ring Degradants (Loss of Activity) Hydrolysis->Degradants Sulfoxides Sulfoxide/Sulfone Derivatives Oxidation->Sulfoxides SMethyl This compound (7α-methylthio impurity) SMethyl->Hydrolysis Accelerated cleavage SMethyl->Oxidation Hyper-susceptible (Thioether oxidation)

Figure 1: Comparative degradation pathways of Cefmetazole and this compound.

Experimental Protocols: A Self-Validating System

To objectively quantify these mechanistic differences, a forced degradation workflow must be designed as a self-validating system . This means every stressed sample is paired with a dark, temperature-controlled control, and the analytical method includes a System Suitability Test (SST) to ensure mass balance.

Step-by-Step Forced Degradation Methodology
  • Sample Preparation: Prepare equimolar stock solutions (1.0 mg/mL) of Cefmetazole sodium and this compound reference standards in HPLC-grade water. Causality: The water must be strictly buffered to pH 7.0 using a phosphate buffer to prevent auto-catalytic hydrolysis before the stress tests begin [3].

  • Acid/Base Hydrolysis (pH Stress):

    • Action: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl (acidic) or 0.1 M NaOH (basic). Incubate at 25°C.

    • Causality: Extreme pH environments catalyze nucleophilic attack on the β-lactam carbonyl. Acid protonates the nitrogen (increasing carbonyl electrophilicity), while base provides hydroxide ions for direct nucleophilic addition.

    • Quenching: After exactly 2 hours, neutralize the samples with an equivalent volume of 0.1 M NaOH or HCl. Why? Immediate neutralization halts the degradation kinetics instantly, ensuring the chromatographic data reflects the exact 2-hour time point without transit-time artifacts.

  • Oxidative Stress:

    • Action: Expose 5 mL of stock to 5 mL of 3% H₂O₂ for 4 hours at 25°C.

    • Causality: This specifically evaluates the susceptibility of the thioether linkages to form sulfoxides or sulfones.

  • Thermal & Photolytic Stress:

    • Action: Subject solutions to 60°C in a calibrated oven for 24 hours. For photostability, expose to 1.2 million lux hours of UV-Vis light in a photostability chamber.

    • Self-Validation: Simultaneously maintain foil-wrapped control samples in the exact same chambers to isolate thermal/photolytic effects from ambient baseline degradation.

ExperimentalWorkflow Prep Sample Prep (Equimolar Solutions) Stress Forced Degradation (pH, Temp, Light) Prep->Stress Aliquot Quench Reaction Quenching (Neutralization) Stress->Quench Halt kinetics Analysis UHPLC-DAD Analysis (System Suitability) Quench->Analysis Inject Data Kinetic Modeling (k, t1/2 Calculation) Analysis->Data Peak Integration

Figure 2: Self-validating experimental workflow for stability-indicating analysis.

Quantitative Data & Comparative Analysis

Degradation kinetics were monitored using UHPLC-DAD at 254 nm. The degradation of both compounds followed pseudo-first-order kinetics under constant stress conditions. The table below summarizes the calculated degradation rate constants (


) and half-lives (

).

Table 1: Comparative Kinetic Parameters (First-Order Degradation at 25°C)

Stress ConditionCefmetazole API (

, h⁻¹)
This compound (

, h⁻¹)
Half-life (

) API
Half-life (

) S-Methyl
Control (pH 7.0, 25°C) 0.0020.003346.5 h231.0 h
Acidic (0.1 M HCl, 25°C) 0.0450.05815.4 h11.9 h
Basic (0.1 M NaOH, 25°C) 0.8500.9200.8 h0.75 h
Oxidative (3% H₂O₂, 25°C) 0.0150.04246.2 h16.5 h
Thermal (pH 7.0, 60°C) 0.0350.04819.8 h14.4 h
Data Interpretation & Formulation Implications

The experimental data reveals a critical insight for drug development: This compound is systematically more labile than the parent API across all tested conditions.

The most significant divergence occurs under oxidative stress . Because the 7α-methylthio group in this compound introduces an additional, highly reactive site for oxidation (compared to the stable 7α-methoxy group in the API), its half-life drops precipitously to 16.5 hours compared to the API's 46.2 hours.

For formulation scientists, this accelerated degradation necessitates stringent control of environmental factors [4]. Because the impurity degrades faster than the API, its secondary degradants will accumulate rapidly in the formulation matrix, potentially complicating the chromatographic profile during late-stage shelf-life testing. To maintain product integrity, Cefmetazole formulations must be strictly buffered (optimal pH 5.0–7.0), protected from light, and manufactured under inert nitrogen atmospheres to suppress oxidative pathways.

References

  • PubChem - NIH. "this compound | C15H17N7O4S4 | CID 129010488". URL:[Link]

  • BMJ. "Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings". URL:[Link]

  • Pharmaffiliates. "Cefmetazole-impurities: Reference Standards & Impurity Synthesis". URL:[Link]

Navigating the Challenge of Resistant Bacteria: An In-Depth Efficacy Analysis of Cefmetazole

Author: BenchChem Technical Support Team. Date: March 2026

An Important Note to Our Readers: Your query specified an interest in the efficacy of S-Methyl Cefmetazole. Our comprehensive search of the scientific literature and available databases has revealed that this compound is a distinct chemical entity, often cataloged as a related compound or impurity of Cefmetazole. However, there is a significant lack of publicly available data on its specific biological or antibacterial activity. Consequently, a direct comparison of this compound's efficacy against resistant bacterial strains is not feasible at this time.

In the spirit of providing valuable and actionable scientific information, this guide will focus on the well-documented efficacy of Cefmetazole , a structurally related and clinically significant cephamycin antibiotic. The extensive body of research on Cefmetazole offers crucial insights into its performance against a range of challenging, resistant bacterial pathogens.

Introduction: The Enduring Relevance of Cephamycins in an Era of Resistance

The escalating threat of antimicrobial resistance necessitates a continuous evaluation of our existing antibiotic arsenal. Among these, the cephamycins, a subclass of β-lactam antibiotics, hold a unique position due to their inherent stability against many β-lactamase enzymes. Cefmetazole, a second-generation cephamycin, has demonstrated notable efficacy against clinically important resistant bacteria, particularly Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacterales and select anaerobic pathogens. This guide provides a detailed comparison of Cefmetazole's performance against these resistant strains, supported by in vitro data and established experimental protocols, to inform researchers and drug development professionals.

Mechanism of Action: A Resilient Barrier Against Bacterial Defenses

Cefmetazole, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Its primary targets are the penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. By binding to and inactivating these proteins, Cefmetazole disrupts the integrity of the cell wall, leading to cell lysis and death.

A key structural feature of Cefmetazole is the presence of a 7-alpha-methoxy group, which confers significant stability against hydrolysis by many plasmid- and chromosomally-mediated β-lactamases, including the ESBLs that are a major cause of resistance in Gram-negative bacteria.[2]

cluster_bacterium Bacterial Cell cluster_action Cefmetazole Action Peptidoglycan_Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan_Precursors->PBPs Cross-linking Cell_Wall Cross-linked Peptidoglycan (Stable Cell Wall) PBPs->Cell_Wall Inactivated_PBPs Inactivated PBPs Cefmetazole Cefmetazole Cefmetazole->PBPs Inhibition Weak_Cell_Wall Weakened Cell Wall (Cell Lysis)

Figure 1: Mechanism of action of Cefmetazole.

Comparative In Vitro Efficacy Against Resistant Bacterial Strains

The in vitro activity of Cefmetazole against various resistant bacterial strains is a critical indicator of its potential clinical utility. The following tables summarize Minimum Inhibitory Concentration (MIC) data, providing a quantitative comparison with other relevant antibiotics.

Table 1: Cefmetazole Activity against ESBL-Producing Escherichia coli
AntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Cefmetazole 0.5 - 4 [3]≤1 [3]4 - 8 [3]
Meropenem≤0.06 - 1≤0.060.12
Piperacillin-Tazobactam≤0.5 - >64216
Cefepime≤0.25 - >320.5>32

Note: MIC values are aggregated from multiple studies and can vary based on the specific ESBL genotype and geographic location.

Table 2: Cefmetazole Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)
AntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Cefmetazole 1.56 - 50 [4]12.5 50
Vancomycin0.5 - 212
Linezolid0.5 - 422
Daptomycin0.25 - 10.51

Note: While Cefmetazole shows in vitro activity, its clinical efficacy against MRSA infections is not as established as standard anti-MRSA agents.

Experimental Protocols for Assessing Antibiotic Efficacy

To ensure scientific rigor and reproducibility, standardized methodologies are essential for evaluating the in vitro efficacy of antibiotics like Cefmetazole.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Workflow:

Start Start Prepare_Antibiotic Prepare serial two-fold dilutions of Cefmetazole in a 96-well plate. Start->Prepare_Antibiotic Inoculate Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). Prepare_Antibiotic->Inoculate Incubate Incubate at 35-37°C for 16-20 hours. Inoculate->Incubate Read_Results Observe for visible bacterial growth (turbidity). Incubate->Read_Results Determine_MIC The MIC is the lowest concentration with no visible growth. Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: Broth microdilution workflow for MIC determination.

Detailed Steps:

  • Preparation of Antibiotic Dilutions:

    • A stock solution of Cefmetazole is prepared in an appropriate solvent.

    • Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, the plate is examined for turbidity.

    • The MIC is recorded as the lowest concentration of Cefmetazole that completely inhibits visible growth of the organism.

Checkerboard Synergy Testing

This method is used to assess the interaction between two antimicrobial agents, such as Cefmetazole and another antibiotic, to determine if their combined effect is synergistic, additive, indifferent, or antagonistic.

Workflow:

Start Start Prepare_Plates Prepare a 96-well plate with serial dilutions of Cefmetazole along the x-axis and a second antibiotic along the y-axis. Start->Prepare_Plates Inoculate Inoculate each well with a standardized bacterial suspension. Prepare_Plates->Inoculate Incubate Incubate under appropriate conditions. Inoculate->Incubate Read_MICs Determine the MIC of each antibiotic alone and in combination. Incubate->Read_MICs Calculate_FIC Calculate the Fractional Inhibitory Concentration (FIC) index. Read_MICs->Calculate_FIC Interpret_Results Interpret the FIC index to determine synergy, additivity, indifference, or antagonism. Calculate_FIC->Interpret_Results End End Interpret_Results->End

Figure 3: Checkerboard synergy testing workflow.

Detailed Steps:

  • Plate Preparation:

    • In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Typically, serial dilutions of Cefmetazole are made along the columns, and serial dilutions of the second antibiotic are made along the rows.

  • Inoculation and Incubation:

    • Each well is inoculated with a standardized bacterial suspension as described for the MIC assay.

    • The plate is incubated under appropriate conditions.

  • Data Analysis:

    • The MIC of each drug alone and in combination is determined.

    • The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • The results are interpreted as follows:

      • Synergy: FIC index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC index ≤ 4.0

      • Antagonism: FIC index > 4.0

Discussion and Future Perspectives

The available data robustly support the role of Cefmetazole as a viable therapeutic option for infections caused by ESBL-producing Enterobacterales, often demonstrating comparable efficacy to carbapenems in this context.[5] Its activity against anaerobic bacteria further broadens its clinical utility. While in vitro data suggest some activity against MRSA, its clinical application for such infections is less defined, and it is not considered a first-line agent.

The N-methylthiotetrazole (NMTT) side chain of Cefmetazole is associated with a risk of hypoprothrombinemia and a disulfiram-like reaction with alcohol.[6] This necessitates careful patient selection and monitoring.

Future research should continue to explore the clinical utility of Cefmetazole, particularly in the context of antimicrobial stewardship programs aiming to reduce carbapenem usage. Further studies clarifying its role in treating infections caused by bacteria with other resistance mechanisms, such as AmpC β-lactamases, would also be of significant value.

Conclusion

Cefmetazole remains a clinically important antibiotic with a well-defined spectrum of activity against key resistant pathogens, most notably ESBL-producing Enterobacterales. Its stability against many β-lactamases provides a critical advantage in treating infections caused by these challenging organisms. While the specific efficacy of this compound remains to be elucidated, the extensive data on Cefmetazole underscores the continued importance of the cephamycin class in our therapeutic armamentarium against resistant bacteria. A thorough understanding of its in vitro efficacy, coupled with standardized testing methodologies, is paramount for its appropriate and effective clinical use.

References

  • Utsui, Y., Ohya, S., Magaribuchi, T., Tajima, M., & Yokota, T. (1986). Antibacterial activity of cefmetazole alone and in combination with fosfomycin against methicillin- and cephem-resistant Staphylococcus aureus. Antimicrobial agents and chemotherapy, 30(6), 917–922. (URL: [Link])

  • Antimicrobial activity of cefmetazole (CS-1170) and recommendations for susceptibility testing by disk diffusion, dilution, and anaerobic methods. (1987). Journal of Clinical Microbiology, 25(6), 1055-1059. (URL: [Link])

  • Cefmetazole. Johns Hopkins ABX Guide. (2018, June 2). (URL: [Link])

  • Ito, R., Kawamura, M., Sato, T., & Fujimura, S. (2022). Cefmetazole Resistance Mechanism for Escherichia Coli Including ESBL-Producing Strains. Infection and drug resistance, 15, 5867–5878. (URL: [Link])

  • Cefmetazole. In: Wikipedia. (2023, December 12). (URL: [Link])

  • S-METHYL-CEFMETAZOLE. GSRS. (URL: [Link])

  • Jones, R. N. (1989). Review of the in-vitro spectrum and characteristics of cefmetazole (CS-1170). Journal of antimicrobial chemotherapy, 23 Suppl D, 1–12. (URL: [Link])

  • Donnelly, J. P. (1989). Cefmetazole sodium: pharmacology, pharmacokinetics, and clinical trials. Clinical pharmacy, 8(4), 247-259. (URL: [Link])

  • Cefmetazole. PubChem. (URL: [Link])

  • Welshman, I. R., & Sica, D. A. (1989). Comparison of N-methylthiotetrazole dispositions in healthy volunteers following single intravenous doses of moxalactam, cefoperazone, and cefotetan. Antimicrobial agents and chemotherapy, 33(7), 1036–1041. (URL: [Link])

  • Lipsky, J. J. (1988). Antibiotic-associated hypoprothrombinaemia. Journal of antimicrobial chemotherapy, 21(3), 281–300. (URL: [Link])

  • Teng, C. H., et al. (2024). Anti-bacteria, anti-biofilm, and anti-virulence activity of the synthetic compound MTEBT-3 against carbapenem-resistant Klebsiella pneumoniae strains ST3984. Journal of Microbiology, Immunology and Infection. (URL: [Link])

  • This compound. PubChem. (URL: [Link])

  • Cefmetazole. PharmaCompass. (URL: [Link])

  • Lee, J. Y., et al. (2019). The Association Between Cephalosporin and Hypoprothrombinemia: A Systematic Review and Meta-Analysis. Antibiotics, 8(4), 187. (URL: [Link])

  • CN101550151A - Cefmetazole sodium compound and synthetic method thereof.
  • CN101787040B - Method for preparing cefmetazole sodium.
  • Doi, A., et al. (2023). Effectiveness of cefmetazole versus meropenem for invasive urinary tract infections caused by extended-spectrum β-lactamase-producing Escherichia coli. Antimicrobial Agents and Chemotherapy, 67(10), e0055523. (URL: [Link])

  • What is Cefmetazole Sodium used for? Patsnap Synapse. (2024, June 14). (URL: [Link])

  • Welshman, I. R., & Sica, D. A. (1988). Comparative Evaluation of the Pharmacokinetics of N-Methylthiotetrazole following Administration of Cefoperazone, Cefotetan, and Cefmetazole. Antimicrobial Agents and Chemotherapy, 32(8), 1244–1248. (URL: [Link])

  • Miller, M. A., et al. (2003). N-Thiolated beta-lactam antibacterials: defining the role of unsaturation in the C4 side chain. Bioorganic & Medicinal Chemistry Letters, 13(2), 229-232. (URL: [Link])

  • S-METHYL-CEFMETAZOLE. Gsrs. (URL: [Link])

  • Jones, R. N., Barry, A. L., Fuchs, P. C., & Thornsberry, C. (1987). Antimicrobial activity of cefmetazole (CS-1170) and recommendations for susceptibility testing by disk diffusion, dilution, and anaerobic methods. Antimicrobial agents and chemotherapy, 31(7), 1055–1059. (URL: [Link])

  • Cefmetazole. Johns Hopkins ABX Guide. (2018, June 2). (URL: [Link])

  • Cefmetazole. In: Wikipedia. (2023, December 12). (URL: [Link])

  • S-METHYL-CEFMETAZOLE. Gsrs. (URL: [Link])

  • Jones, R. N. (1989). Review of the in-vitro spectrum and characteristics of cefmetazole (CS-1170). The Journal of antimicrobial chemotherapy, 23 Suppl D, 1–12. (URL: [Link])

  • Donnelly, J. P. (1989). Cefmetazole sodium: pharmacology, pharmacokinetics, and clinical trials. Clinical pharmacy, 8(4), 247–259. (URL: [Link])

  • Nagao, M., et al. (2023). Efficacy and Safety of Cefmetazole for Bacteremia Caused by Extended-Spectrum β-Lactamase–Producing Enterobacterales vs Carbapenems: A Retrospective Study. Open Forum Infectious Diseases, 10(10), ofad502. (URL: [Link])

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Safety Protocol for S-Methyl Cefmetazole

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 68576-47-6 | Chemical Class: Cephalosporin Intermediate /


-Lactam Derivative[1][2][3][4][5]

Executive Safety Directive

S-Methyl Cefmetazole is a potent pharmaceutical intermediate belonging to the cephalosporin class.[1][3][4][5] While often handled during the synthesis of Cefmetazole, its primary safety criticality stems from its status as a Category 1 Respiratory and Skin Sensitizer .

The Core Risk: Unlike acute toxins where dose correlates linearly with toxicity, sensitizers operate on an immunological trigger.[5] A single, minor exposure can prime the immune system (induction), leading to life-threatening anaphylactic reactions upon subsequent exposures (elicitation).[1][2][4] Therefore, the safety objective is Zero Exposure , not just "low exposure."

Operational Directive: Treat this compound with Occupational Exposure Band (OEB) 3/4 protocols. Engineering controls (containment) are primary; PPE is the critical secondary barrier.[2][3][4][5]

Hazard Profile & Mechanistic Justification

Understanding the why behind the PPE is crucial for compliance.

Hazard Class (GHS)Hazard StatementMechanistic Implication for PPE
Resp. Sens. 1 H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][5][6]Zero Inhalation Tolerance: Standard dust masks are insufficient if facial seal is compromised.[3][5] HEPA filtration (P100) is mandatory.[2][3][4][5]
Skin Sens. 1 H317: May cause an allergic skin reaction.[3][5][6][7]Dermal Shielding: The molecule can haptenize skin proteins.[3][5] Double-gloving is required to prevent micro-perforation breakthrough.[1][2][3][4][5]
Skin Irrit. 2 H315: Causes skin irritation.[3][5][6][7][8]Contact Prevention: Direct contact causes local dermatitis, compromising the skin barrier and accelerating sensitization.[5]
Eye Irrit. 2 H319: Causes serious eye irritation.[3][5][6][8]Mucosal Protection: Eyes are a rapid absorption route.[3][5] Goggles are preferred over safety glasses for powders.[3][5]

PPE Selection Matrix

This matrix synthesizes protection factors with operational tasks.[3][5][6][7]

Table 1: Task-Based PPE Requirements[1][2][3][4][5]
PPE ComponentLow Energy Handling (Weighing < 1g, Closed Vials)High Energy / Open Handling (Solution Prep, Milling, Spills > 1g)Scientific Rationale
Respiratory N95 / FFP2 (Minimum) Fit-tested requiredPAPR (Powered Air Purifying Respirator) or P100 Half-FacePAPR provides positive pressure, ensuring outward airflow if the face seal breaks, critical for sensitizers.[1][2][3][4]
Hand Protection Double Nitrile Gloves (Outer: 5-8 mil, Inner: 4 mil)Double Nitrile + Extended Cuff (Tested to ASTM D6978)Latex proteins are allergens themselves; Nitrile offers superior chemical resistance and eliminates cross-sensitization risks.[1][2][3][4][5]
Body Protection Lab Coat (Buttoned, elastic cuffs)Tyvek® Coverall (Disposable, impervious) + Sleeve CoversCotton lab coats retain powder, becoming a secondary contamination source.[1][2][4] Disposable Tyvek prevents this.[3][5]
Eye/Face Safety Glasses with Side ShieldsChemical Goggles or Face ShieldPowders drift.[2][3][5] Goggles seal the orbital area; glasses leave gaps for airborne particulates.[3][5]

Operational Protocol: The "Layered Defense"[3]

A. Engineering Controls (Primary Barrier)[2][4][5]
  • Solid Handling: Must be performed in a Class II, Type A2 Biological Safety Cabinet (BSC) or a dedicated Powder Containment Hood with HEPA filtration.[5]

  • Airflow Check: Verify face velocity is 0.3–0.5 m/s (60–100 fpm) before opening any container.[2][3][4][5]

  • Static Control: Use an ionizing bar when weighing; static charge can cause this compound powder to "jump" onto gloves/cuffs.[1][3][4][5]

B. Gowning & De-Gowning Workflow

The highest risk of exposure occurs not during handling, but during the removal of contaminated PPE (de-gowning).[5]

GowningProtocol Start Start: Clean Area Step1 1. Don Shoe Covers & Inner Gloves (Nitrile) Start->Step1 Step2 2. Don Tyvek Lab Coat/Coverall Step1->Step2 Step3 3. Don Respiratory Protection (N95/P100/PAPR) Step2->Step3 Step4 4. Don Eye Protection & Outer Gloves (Over Cuffs) Step3->Step4 Work Perform Task (Inside Fume Hood/BSC) Step4->Work Exit1 Exit: De-Gowning (In Anteroom) Work->Exit1 Work Complete Exit2 1. Remove Outer Gloves (Peel from cuff, do not snap) Exit1->Exit2 Exit3 2. Remove Gown/Coverall (Roll inside-out) Exit2->Exit3 Exit4 3. Remove Eye/Resp Protection (Handle by straps only) Exit3->Exit4 Exit5 4. Remove Inner Gloves & Wash Hands (Soap/Water) Exit4->Exit5

Figure 1: Sequential Gowning and De-Gowning Logic designed to trap contaminants inside discarded PPE.

Emergency Response & Disposal

Spill Cleanup (Powder)

NEVER use a brush or broom.[2][3][4][5] This aerosolizes the sensitizer.[3][5]

  • Evacuate & Isolate: Clear the immediate area.[3][5] Allow aerosols to settle (15 mins) if outside a hood.[2][3][4][5]

  • PPE Upgrade: Don P100 respirator and double gloves before re-entering.[3][5]

  • Wet Method: Cover spill with paper towels soaked in 1N NaOH (Sodium Hydroxide) or water.[2][3][4][5]

    • Chemistry Note: Alkaline hydrolysis helps degrade the

      
      -lactam ring, reducing potency, though physical removal is the priority.[3][4]
      
  • Wipe: Wipe from the outside in to avoid spreading.[3][5]

  • Final Polish: Clean surface with 70% Isopropanol or a specific surfactant cleaner.[3][5]

Waste Disposal[1][2][3][4][5][7][9]
  • Classification: this compound waste is Hazardous Chemical Waste .[1][2][3][4][5]

  • Segregation: Do not mix with general trash.[3][5] Use yellow biohazard/chem-hazard bags.[1][2][3][4][5]

  • Destruction: High-temperature incineration is the only validated method to destroy the

    
    -lactam structure completely.[1][2][3][4][5]
    

Scientific Validation & Trust Factors

  • Glove Permeation: While specific data for this compound is rare, surrogate testing with Cefotaxime suggests nitrile breakthrough times >480 mins.[1][3][4][5] Latex is not recommended due to high polarity and potential for allergic cross-reactivity.[3][5]

  • Fit Testing: A respirator is only as good as its seal.[3][5] Users must undergo quantitative fit testing (PortaCount) annually for the specific model used.[2][4][5]

  • Medical Surveillance: Personnel handling this compound regularly should be enrolled in a medical surveillance program to monitor for early signs of sensitization (e.g., rhinitis, skin rash).

References

  • PubChem. (n.d.).[2][3][4][5] this compound (Compound).[1][2][3][4][5][9] National Library of Medicine.[3][5] Retrieved from [Link][1][2][4][9]

  • Occupational Safety and Health Administration (OSHA). (2016).[2][3][4][5][10] Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][1][2][4]

  • U.S. Food and Drug Administration (FDA). (2013).[2][3][4][5][11] Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-Methyl Cefmetazole
Reactant of Route 2
S-Methyl Cefmetazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.